molecular formula C10H7Cl2N B1586034 2-Chloro-3-(chloromethyl)quinoline CAS No. 90097-52-2

2-Chloro-3-(chloromethyl)quinoline

Cat. No.: B1586034
CAS No.: 90097-52-2
M. Wt: 212.07 g/mol
InChI Key: UOIJHUIOTFDGNA-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)quinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIJHUIOTFDGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366246
Record name 2-chloro-3-(chloromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90097-52-2
Record name 2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(chloromethyl)quinoline
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Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and handling of 2-Chloro-3-(chloromethyl)quinoline , a critical biselectrophilic scaffold in medicinal chemistry.

CAS Registry Number: 90097-52-2 Molecular Formula:


Molecular Weight:  212.07  g/mol [1]

Executive Summary

This compound represents a "privileged scaffold" in drug discovery, particularly for the synthesis of fused heterocyclic systems (e.g., thieno[2,3-b]quinolines, pyrimido[4,5-b]quinolines). Its chemical value lies in its biselectrophilic nature :

  • C3-Chloromethyl: A highly reactive benzylic-like halide susceptible to rapid

    
     displacement.
    
  • C2-Chloro: A heteroaryl chloride activated by the adjacent ring nitrogen, suitable for

    
     reactions or metal-catalyzed cross-couplings.
    

This guide provides the definitive spectroscopic signatures required to validate the identity and purity of this intermediate during synthesis.

Synthetic Provenance & Workflow

To understand the spectroscopic data, one must understand the impurities likely to be present. The compound is almost exclusively prepared via the Meth-Cohn Synthesis route, followed by functional group manipulation.

Validated Synthetic Pathway

The synthesis proceeds in three distinct stages. The final step involves the conversion of (2-chloroquinolin-3-yl)methanol to the target chloride using thionyl chloride (


), often with a catalytic amount of DMF.

SynthesisWorkflow Acetanilide Acetanilide (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Acetanilide->Vilsmeier Aldehyde 2-Chloro-3- quinolinecarboxaldehyde Vilsmeier->Aldehyde Reduction Reduction (NaBH4 / MeOH) Aldehyde->Reduction Alcohol (2-Chloroquinolin-3-yl) methanol Reduction->Alcohol Chlorination Chlorination (SOCl2) Alcohol->Chlorination Target 2-Chloro-3- (chloromethyl)quinoline Chlorination->Target

Figure 1: Step-wise synthesis from acetanilide.[2][3][4][5] The final chlorination step involves an


 or 

mechanism depending on conditions.

Spectroscopic Data Specifications

The following data is synthesized from high-purity literature precedents (e.g., J. Chem. Soc. Perkin Trans. 1, Org.[6] Chem. Res.).

A. Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz

The spectrum is characterized by a distinct "singlet-singlet" pattern for the isolated protons at C4 and the chloromethyl group, contrasting with the aromatic multiplet of the benzene ring.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic (Causality)
C4-H 8.30 – 8.50 Singlet (s)1HDiagnostic Peak. Deshielded by the adjacent pyridine nitrogen and aromatic ring current. Appears as a singlet because C3 is substituted, removing vicinal coupling.
C8-H 7.95 – 8.05Doublet (d)1HPeri-position proton; often the most deshielded of the benzene ring protons due to proximity to the ring nitrogen lone pair space.
C5-H 7.75 – 7.85Doublet (d)1HCoupling with C6.
C6, C7-H 7.50 – 7.70Multiplet (m)2HOverlapping signals typical of the quinoline benzenoid system.
-CH

Cl
4.80 – 4.95 Singlet (s)2HReactive Handle. Significant downfield shift compared to alkyl chlorides (~3.5 ppm) due to the electron-deficient quinoline ring (benzylic-like effect) and the

-chlorine.

Critical Quality Attribute (CQA):

  • Impurity Check: If the reduction (Step 2) was incomplete, you will see an aldehyde proton singlet at ~10.5 ppm . If the chlorination (Step 3) is incomplete, the alcohol precursor

    
     signal appears at ~4.9–5.0 ppm  (often broader or exchangeable with 
    
    
    
    ).
B. Carbon-13 NMR ( NMR)

Solvent: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



Carbon TypeShift (

ppm)
Assignment
C2 (Ar-Cl) ~148 – 150Deshielded by direct attachment to Chlorine and Nitrogen.
C4 ~136 – 138Aromatic CH.
C3 ~129 – 131Quaternary carbon bearing the chloromethyl group.
Benzenoid Ar-C 126 – 132Complex cluster of signals (C5, C6, C7, C8, Bridgeheads).
-CH

Cl
40 – 45 Diagnostic Carbon. Distinctly upfield from aromatic region but deshielded by Cl.
C. Mass Spectrometry (MS)

Ionization: ESI+ or EI

The mass spectrum provides the most rapid confirmation of the dichloro substitution pattern. Chlorine has two stable isotopes:


 (75.8%) and 

(24.2%).
  • Molecular Ion (

    
    ):  211 (based on 
    
    
    
    ).
  • Isotope Pattern: Because the molecule contains two chlorine atoms, the molecular ion cluster follows a characteristic 9:6:1 intensity ratio:

    • m/z 211 (

      
      ):  100% Relative Intensity (
      
      
      
      )
    • m/z 213 (

      
      ):  ~65% Relative Intensity (
      
      
      
      )
    • m/z 215 (

      
      ):  ~10% Relative Intensity (
      
      
      
      )
D. Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR

  • Absence of OH: No broad band at 3200–3400 cm

    
     (confirms conversion from alcohol).
    
  • Absence of C=O: No strong band at 1680–1700 cm

    
     (confirms absence of aldehyde).
    
  • C-Cl Stretch: Strong bands in the "fingerprint region" (600–800 cm

    
    ).
    
  • C=N / C=C Stretch: Characteristic quinoline skeletal vibrations at 1580–1620 cm

    
    .
    

Handling & Stability Protocols

This compound is an alkylating agent . The C3-chloromethyl group is highly reactive toward nucleophiles (including water and skin proteins).

  • Lachrymator: Like benzyl chloride, this compound can cause severe eye irritation. Handle only in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the

    
     back to the alcohol (
    
    
    
    ) and HCl.
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: Hexane:Ethyl Acetate (typically 8:2 or 9:1).

    • Visualization: UV Lamp (254 nm). The product (

      
      ) will be less polar (higher 
      
      
      
      ) than the alcohol precursor (
      
      
      ).

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines, Thienopyridines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

    • Foundational text for the synthesis of the 2-chloro-3-formylquinoline precursor.
  • Ayoob, A. I., & Mohmood, F. N. (2020).[5][7] "Synthesis of Functionalized Dihydropyrimidothiazinoquinoline." Organic Chemistry Research, 6(2), 173-178.[2]

    • Provides specific characterization data (Table 2) for 2-chloro-3-(chloromethyl)
  • BenchChem. (2025). "Structure and Data for this compound."

    • Commercial verification of melting point (114-118°C)
  • World Intellectual Property Organization. (2023). "Patent WO2023278222A1: Il4i1 inhibitors and methods of use."

    • Validates the large-scale synthesis (130g scale) and use of acetic acid/thionyl chloride protocols.

Sources

Reactivity profile of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the reactivity profile of 2-Chloro-3-(chloromethyl)quinoline , a versatile "Janus-faced" electrophile essential in heterocyclic chemistry and drug discovery.

A Technical Guide to Biselectrophilic Scaffold Manipulation

Executive Summary

This compound (CCMQ) represents a distinct class of biselectrophilic synthons. Its utility stems from the differential reactivity between two electrophilic sites: the heteroaryl chloride at position C2 and the benzylic-like chloride at the C3-methyl position.

For researchers, the value of CCMQ lies in its chemo-selectivity . Under controlled conditions, one can selectively functionalize the aliphatic side chain via


 mechanisms or the aromatic core via 

, or trigger cascade annulation sequences to generate tricyclic systems (e.g., thieno[2,3-b]quinolines). This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for its exploitation.

Electronic Structure & Reactivity Map

The molecule possesses two electrophilic centers with distinct "hard" and "soft" characters:

  • C3-Chloromethyl (

    
     Locus):  This position behaves as a benzylic halide. It is kinetically accessible and highly reactive toward "soft" nucleophiles (thiols, phosphites, iodides) via an 
    
    
    
    mechanism.
  • C2-Chloro (

    
     Locus):  The chlorine at C2 is activated by the adjacent quinoline nitrogen (an electron sink). This position is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly by "harder" nucleophiles (amines, alkoxides) or in the presence of acid catalysis which protonates the ring nitrogen.
Reactivity Diagram

The following diagram maps the divergent pathways available based on reagent selection.

ReactivityMap cluster_legend Reaction Type CCMQ 2-Chloro-3-(chloromethyl) quinoline Phosphonate Arbuzov Product (Phosphonate Formation) CCMQ->Phosphonate P(OEt)3, Heat (C3 Selective SN2) Carbostyril 3-(Chloromethyl) quinolin-2(1H)-one CCMQ->Carbostyril AcOH, Reflux (C2 Selective Hydrolysis) Thieno Thieno[2,3-b]quinoline (Tricyclic Core) CCMQ->Thieno Na2S or Thioamide (Cascade SN2 + SNAr) Pyrrolo Pyrrolo[2,3-b]quinoline (Tricyclic Core) CCMQ->Pyrrolo Primary Amine (Cascade SN2 + SNAr) SN2 C3-Aliphatic Attack Hydrolysis C2-Aromatic Attack Cyclization Annulation

Figure 1: Divergent synthetic pathways for this compound based on nucleophile hardness and reaction conditions.

Chemo-Selectivity Analysis

Acidic Hydrolysis: The C2 Selectivity

Contrary to standard alkyl halide behavior, the C2-chloro position is more labile under acidic hydrolytic conditions than the C3-chloromethyl group.

  • Mechanism: Protonation of the quinoline nitrogen increases the electrophilicity of C2. Water attacks C2, displacing chloride to form the lactam (carbostyril).

  • Outcome: Refluxing CCMQ in acetic acid yields 3-(chloromethyl)quinolin-2(1H)-one . The benzylic chloride remains intact, allowing for subsequent functionalization of the lactam.

The Arbuzov Reaction: The C3 Selectivity

Reaction with triethyl phosphite follows the Michaelis-Arbuzov pathway.[1]

  • Mechanism: The phosphorus lone pair attacks the C3-methylene carbon (

    
    ), displacing chloride. The C2-Cl bond, being part of the aromatic system, is inert to this specific substitution mechanism.
    
  • Outcome: Formation of diethyl (2-chloroquinolin-3-yl)methylphosphonate. This preserves the C2-Cl handle for later coupling (e.g., Suzuki-Miyaura).

Cyclization Cascades

When reacted with dinucleophiles (e.g., thiourea, primary amines, or 2-mercaptoaniline), CCMQ acts as a "linchpin" reagent.

  • Sequence: Typically, the nucleophile attacks the more accessible C3-chloromethyl group first (

    
    ), tethering the molecule. The pendant nucleophile then attacks C2 (
    
    
    
    ), closing the ring.
  • Result: Formation of fused tricyclic systems like thieno[2,3-b]quinolines or pyrrolo[2,3-b]quinolines.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-b]quinoline (Cyclization Validation)

This protocol demonstrates the simultaneous engagement of both electrophilic sites to build a fused heterocycle.

Reagents:

  • This compound (1.0 equiv)[2]

  • Sodium Sulfide nonahydrate (

    
    ) (1.1 equiv)
    
  • Ethanol (0.5 M concentration relative to substrate)

  • DMF (catalytic amount, optional)

Methodology:

  • Preparation: Dissolve this compound in ethanol in a round-bottom flask.

  • Addition: Add sodium sulfide nonahydrate in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: A precipitate will form.[3] Filter the solid, wash copiously with water to remove salts, and dry under vacuum.

  • Purification: Recrystallize from ethanol/chloroform if necessary.

Mechanistic Insight: The sulfide anion (


) first displaces the benzylic chloride (kinetically favored). The resulting thiolate intermediate is positioned perfectly to attack the C2 position, displacing the second chloride and aromatizing to the thiophene ring.
Protocol B: Selective Hydrolysis to 3-(Chloromethyl)quinolin-2-one

Reagents:

  • This compound (1.0 g)

  • Glacial Acetic Acid (10 mL)

Methodology:

  • Dissolve the substrate in glacial acetic acid.

  • Reflux for 2 hours.

  • Pour the hot solution into 50 mL of ice water.

  • Collect the resulting colorless crystals via filtration.[2]

  • Yield: Typically >85%.

  • Characterization: IR will show a strong carbonyl stretch (~1650 cm⁻¹) absent in the starting material.

Data Summary: Reactivity Comparison

ReagentConditionsPrimary Attack SiteProduct ClassMechanism
Glacial AcOH Reflux, 2hC2-ClCarbostyril (Lactam)Acid-catalyzed Hydrolysis

120°C, NeatC3-CH2ClPhosphonateMichaelis-Arbuzov

EtOH, RefluxC3 then C2Thienoquinoline

/

Cascade
Primary Amine DMF, HeatC3 then C2Pyrroloquinoline

/

Cascade
Sodium Azide DMSO, RTC3-CH2ClAzide

(Selective)

Safety & Handling

  • Vesicant Hazard: Like most benzylic halides, this compound is a potent alkylating agent. It is a lachrymator and can cause severe skin burns and blistering.

  • Corrosive: The hydrolysis products include HCl. Glassware and seals must be resistant to acid corrosion.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory. All operations must be conducted in a high-flow fume hood.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational synthesis of the precursor 2-chloro-3-formylquinoline).

  • BenchChem. (n.d.). "Synthesis routes of this compound." BenchChem Database. Link (Protocol for selective hydrolysis to carbostyril).

  • Rashamuse, T. J., et al. (2009).[1] "Regio-controlled Michaelis–Arbuzov reactions of 3-(halomethyl)coumarins." Journal of Chemical Research.[1] Link (Analogous Arbuzov reactivity in benzopyrone systems).

  • ChemicalBook. (2025).[1][4] "this compound SDS." ChemicalBook Safety Data. Link (Safety and toxicology data).

  • RSC. (2012). "Synthesis of thieno[2,3-b]quinoline... via iodocyclization." Organic & Biomolecular Chemistry. Link (Validation of cyclization pathways).

Sources

A Technical Guide to the Discovery and History of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline, a nitrogen-containing heterocyclic aromatic compound, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in a multitude of pharmaceuticals, agrochemicals, and dyes underscores the critical importance of efficient and versatile synthetic methodologies. This technical guide provides a comprehensive exploration of the seminal discoveries and historical development of quinoline synthesis. We move beyond a mere chronological listing to offer a deep, mechanistic analysis of the core named reactions, from the aggressive yet effective Skraup synthesis to the more nuanced condensation strategies of Friedländer, Combes, and Conrad-Limpach-Knorr. This document is structured to provide not only the historical context but also the underlying chemical principles, field-proven experimental protocols, and the causal logic behind key procedural choices, thereby equipping the modern researcher with a thorough understanding of this vital area of heterocyclic chemistry.

From Coal Tar to Rational Synthesis: The Genesis of Quinoline Chemistry

The journey of quinoline begins not with a deliberate synthesis but with its discovery from a complex industrial byproduct. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, oily substance from coal tar, which he named "Leukol".[1] Shortly thereafter, in 1842, French chemist Charles Frédéric Gerhardt obtained a similar compound through the harsh alkaline distillation of the antimalarial alkaloid quinine, terming his discovery "quinoline." It was not until 1845 that August Wilhelm von Hofmann established that these two substances were identical, solidifying the discovery of this new heterocyclic entity.[1]

This initial reliance on isolation from coal tar was inefficient and provided no pathway to the functionalized quinoline derivatives needed for systematic investigation. The burgeoning field of synthetic organic chemistry in the late 19th century rose to this challenge, ushering in an era of named reactions that defined the field and remain foundational to this day. These methods established the core strategic approach that persists in modern synthesis: the construction of the quinoline ring system by annulating a three-carbon unit onto an aniline precursor.

The Era of Cyclocondensation: Foundational Syntheses of the Quinoline Core

The late 19th century was a crucible of innovation in organic synthesis, producing several robust methods for quinoline construction that are still taught and practiced. These reactions, while classic, are not mere historical artifacts; they are powerful tools that showcase fundamental principles of reactivity and mechanism.

The Skraup Synthesis (1880): A Forceful and Enduring Method

The first truly general and widely adopted synthesis of quinoline was developed by the Czech chemist Zdenko Hans Skraup in 1880.[1][2] The Skraup synthesis is characterized by its harsh conditions but is valued for its ability to produce the parent quinoline and its simple derivatives from readily available starting materials.

Reaction Overview: The Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent, such as nitrobenzene.[2][3] The reaction is notoriously exothermic and can be violent if not properly controlled.[4][5]

Mechanism and Causality: The success of the Skraup synthesis hinges on a cascade of carefully orchestrated, albeit forceful, chemical transformations.

  • Generation of the Electrophile: The primary role of concentrated sulfuric acid is to act as a powerful dehydrating agent. It reacts with glycerol to generate acrolein (propenal), a highly reactive α,β-unsaturated aldehyde, which serves as the key three-carbon electrophile.[1][5][6]

  • Conjugate Addition: The nitrogen atom of the aniline acts as a nucleophile, executing a 1,4-conjugate (Michael) addition to the acrolein.[5][6] This step forges the first critical bond between the aniline and the three-carbon unit.

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate is then activated by the acidic medium. The protonated carbonyl group renders the aldehyde carbon sufficiently electrophilic to be attacked by the electron-rich aniline ring, leading to an intramolecular cyclization. A subsequent dehydration step generates 1,2-dihydroquinoline.[5][6]

  • Aromatization: The final step is the oxidation of the 1,2-dihydroquinoline to the stable aromatic quinoline. The nitrobenzene, often corresponding to the aniline used, serves as the oxidant and is itself reduced to aniline, which can then participate in the reaction.

Causality in Experimental Choices: The notoriously vigorous nature of the reaction necessitates specific experimental controls. The addition of ferrous sulfate (FeSO₄) is a critical, field-proven modification.[4][7] It acts as a moderator, ensuring the reaction proceeds more smoothly and preventing it from becoming uncontrollably violent by extending the reaction over a longer period.[4][7]

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline (freshly distilled), "Dynamite" glycerol (<0.5% water), nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large (e.g., 5-L) round-bottom flask equipped with a robust reflux condenser, combine aniline (240 g, 2.58 mol), nitrobenzene (150 g, 1.22 mol), and ferrous sulfate heptahydrate (10 g).

    • Add glycerol (720 g, 7.82 mol) to the flask and swirl vigorously to ensure thorough mixing.

    • Slowly and with extreme caution, add concentrated sulfuric acid (450 g, 4.59 mol) in portions, with continuous swirling. The aniline sulfate should dissolve, and the ferrous sulfate should be well-distributed.[4]

    • Heat the mixture gently in a fume hood. The reaction is highly exothermic; once initiated, the external heat source should be removed immediately. The mixture will boil vigorously.

    • After the initial exotherm subsides, reapply heat and maintain a steady reflux for 4-5 hours.

    • Allow the mixture to cool. Dilute with water (approx. 2 L) and then carefully neutralize the excess acid by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

    • Isolate the crude quinoline via steam distillation. Unreacted nitrobenzene will distill first, followed by the quinoline.

    • Separate the organic layer of the distillate, dry over anhydrous potassium hydroxide, and purify by vacuum distillation, collecting the fraction boiling at 110–114 °C/14 mmHg.[4]

Diagram: Skraup Synthesis Workflow

Skraup_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Aniline Aniline Mix 1. Mix Reactants Aniline->Mix Glycerol Glycerol Glycerol->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix Nitrobenzene Nitrobenzene Nitrobenzene->Mix FeSO4 FeSO₄ (Moderator) FeSO4->Mix Heat 2. Cautious Heating (Exotherm Control) Mix->Heat Reflux 3. Reflux (4-5h) Heat->Reflux Workup 4. Cool, Dilute, Neutralize (NaOH) Reflux->Workup Isolate 5. Steam Distillation Workup->Isolate Purify 6. Vacuum Distillation Isolate->Purify Product Quinoline Purify->Product Friedlander_Mechanism cluster_reactants Reactants AminoKetone 2-Aminoaryl Ketone/Aldehyde Aldol_Adduct Aldol Adduct AminoKetone->Aldol_Adduct Pathway 1: Aldol First Schiff_Base Schiff Base AminoKetone->Schiff_Base Pathway 2: Schiff Base First MethyleneKetone Enolizable Ketone/Aldehyde MethyleneKetone->Aldol_Adduct MethyleneKetone->Schiff_Base Cyclized_Int Cyclized Intermediate Aldol_Adduct->Cyclized_Int Cyclization Schiff_Base->Cyclized_Int Intramolecular Aldol Quinoline Substituted Quinoline Cyclized_Int->Quinoline Dehydration

Sources

An In-depth Technical Guide to the Lipophilicity of Chloro-substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1] The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] This guide provides a deep dive into the lipophilicity of chloro-substituted quinolines, a class of compounds where the simple addition of a chlorine atom can profoundly modulate biological activity.

Lipophilicity is quantitatively expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A delicate balance of lipophilicity is crucial; sufficient lipophilicity is required for the molecule to traverse cellular membranes, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.

The introduction of a chlorine atom onto the quinoline ring system is a common strategy in drug design to fine-tune a molecule's lipophilicity and electronic properties. This guide will explore the theoretical underpinnings of how chloro-substitution impacts lipophilicity, provide detailed, field-proven protocols for its experimental determination, and discuss the utility of computational models in predicting this vital parameter.

The Influence of Chloro-Substitution on Quinoline Lipophilicity: A Positional Analysis

The addition of a chlorine atom to an aromatic system, such as the quinoline nucleus, generally increases its lipophilicity. This is attributed to the replacement of a relatively small hydrogen atom with a larger, more polarizable chlorine atom, which contributes to greater van der Waals interactions with the nonpolar solvent in the log P determination. However, the magnitude of this effect is not uniform and is highly dependent on the position of the chlorine substituent on the quinoline ring.

The electronic landscape of the quinoline ring system, with its electron-rich carbocyclic (benzene) ring and electron-deficient heterocyclic (pyridine) ring, means that the position of the chlorine atom influences not only the overall hydrophobicity but also the molecule's dipole moment and capacity for intermolecular interactions. For instance, a chlorine atom on the pyridine ring (positions 2, 3, and 4) will have a different electronic effect compared to one on the benzene ring (positions 5, 6, 7, and 8), which in turn can subtly alter the molecule's interaction with both the aqueous and lipid phases.

To illustrate the impact of the chlorine atom's position, a comparative analysis of computationally predicted logP values for various monochloroquinoline isomers is presented below.

Data Presentation: Calculated logP Values of Monochloroquinoline Isomers

The following table summarizes the calculated logP values (XLogP3) for the seven monochloroquinoline isomers, providing a quantitative insight into the positional effects of chloro-substitution.

CompoundCAS NumberMolecular FormulaCalculated logP (XLogP3)Data Source
2-Chloroquinoline612-62-4C₉H₆ClN2.7[1]
3-Chloroquinoline612-59-9C₉H₆ClN3.2[3]
4-Chloroquinoline611-35-8C₉H₆ClN1.6[4]
5-Chloroquinoline635-27-8C₉H₆ClN3.3[5]
6-Chloroquinoline612-57-7C₉H₆ClN2.7[6]
7-Chloroquinoline612-61-3C₉H₆ClN2.9[7]
8-Chloroquinoline611-33-6C₉H₆ClN2.4[8]

Note: The XLogP3 values are computationally derived and serve as a valuable tool for comparative analysis. Experimental values may vary.

Experimental Determination of Lipophilicity: Methodologies and Protocols

While computational methods provide rapid estimations, the experimental determination of logP remains the gold standard for accuracy. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method directly measures the partitioning of a compound between n-octanol and water. Its conceptual simplicity and direct measurement approach make it a highly reliable technique.[9][10]

Objective: To determine the octanol-water partition coefficient (log P) of a chloro-substituted quinoline.

Materials:

  • Chloroquinoline derivative of interest

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks

  • Pipettes

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC with a suitable detector

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for several minutes and allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Preparation of the Test Solution: Accurately weigh a small amount of the chloroquinoline derivative and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration. The choice of solvent depends on the expected solubility of the compound.

  • Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated water (e.g., 5 mL of each). Add a small, accurately measured volume of the stock solution to the tube.

  • Equilibration: Cap the tube tightly and shake it vigorously using a mechanical shaker for a predetermined time (e.g., 1-2 hours) to ensure that partitioning equilibrium is reached. The optimal shaking time should be determined empirically for the class of compounds.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for a sufficient time (e.g., 15-30 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the chloroquinoline derivative in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC.

  • Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The log P is the base-10 logarithm of P.

    P = [Compound]octanol / [Compound]water log P = log10(P)

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes in the phases during the experiment, which would lead to inaccurate concentration measurements. Centrifugation is essential for a clean separation of the two phases, especially if microemulsions have formed during shaking.

Self-Validating System: The protocol's integrity is maintained by running a blank (solvents only) to zero the analytical instrument and by preparing a standard curve of the compound in each phase to ensure accurate quantification. Replicate measurements are necessary to assess the reproducibility of the results.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster, more automated, and less material-intensive method for estimating logP.[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Objective: To estimate the log P of a chloro-substituted quinoline using RP-HPLC.

Materials:

  • Chloroquinoline derivative of interest

  • A set of reference compounds with known log P values that bracket the expected log P of the test compound.

  • HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

  • HPLC-grade solvents and reagents.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and the reference compounds in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions: Set up the HPLC system with a C18 column and an isocratic mobile phase. The composition of the mobile phase (ratio of organic solvent to aqueous buffer) should be optimized to achieve good separation and reasonable retention times for all compounds.

  • Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's dead time.

  • Injection of Standards and Test Compound: Inject the reference compounds and the test compound individually onto the HPLC column and record their retention times (tR).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor (k') using the formula:

    k' = (tR - t₀) / t₀

  • Creation of a Calibration Curve: Plot the logarithm of the capacity factor (log k') for the reference compounds against their known log P values. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log P and x = log k'.

  • Estimation of log P for the Test Compound: Calculate the log k' for the chloroquinoline derivative and use the regression equation from the calibration curve to determine its log P value.

Causality Behind Experimental Choices: The choice of a C18 column provides a nonpolar stationary phase that interacts with the analytes based on their hydrophobicity. An isocratic mobile phase is used to ensure that the retention is solely dependent on the compound's interaction with the stationary phase under constant conditions. The use of a set of standards with known logP values is essential to calibrate the system and establish a reliable correlation between retention and lipophilicity.

Self-Validating System: The linearity of the calibration curve (R² value close to 1) validates the correlation between log k' and log P for the chosen set of standards and chromatographic conditions. The inclusion of a quality control standard with a known log P in each run can further ensure the consistency and accuracy of the measurements.

Computational Approaches to Lipophilicity Prediction

In silico methods for predicting logP have become indispensable tools in modern drug discovery, allowing for the rapid screening of large virtual libraries of compounds before their synthesis.[12] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.

  • Atom-based methods: These approaches calculate logP by summing the contributions of individual atoms.

  • Fragment-based methods: These methods dissect the molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.

  • Property-based methods: These approaches use whole-molecule properties, such as molecular surface area and polarizability, to predict logP.

Several software packages are available for logP prediction, each employing different algorithms. It is important to note that the accuracy of these predictions can vary depending on the chemical space of the training set used to develop the algorithm. Therefore, it is often advisable to use multiple predictors and consider the consensus value.

Visualizing the Lipophilicity Workflow

To provide a clear overview of the process of determining the lipophilicity of chloro-substituted quinolines, the following diagrams illustrate the key workflows.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method sf1 Prepare Pre-saturated n-Octanol and Water sf2 Dissolve Chloroquinoline in one Phase sf1->sf2 sf3 Partition between the two Phases sf2->sf3 sf4 Equilibrate by Shaking sf3->sf4 sf5 Separate Phases by Centrifugation sf4->sf5 sf6 Quantify Concentration in each Phase (HPLC/UV) sf5->sf6 sf7 Calculate log P sf6->sf7 hplc1 Prepare Solutions of Test and Reference Compounds hplc2 Inject into RP-HPLC System hplc1->hplc2 hplc3 Measure Retention Times (tR) hplc2->hplc3 hplc4 Calculate Capacity Factors (log k') hplc3->hplc4 hplc5 Create Calibration Curve (log P vs. log k') hplc4->hplc5 hplc6 Estimate log P of Test Compound hplc5->hplc6

Caption: Experimental workflows for logP determination.

computational_workflow start Input: Chloroquinoline 2D/3D Structure methods Select Prediction Method(s) (Atom-based, Fragment-based, etc.) start->methods software Utilize Computational Software (e.g., ALOGPS, ChemDraw, etc.) methods->software calculation Calculate log P Value software->calculation analysis Analyze and Compare Results from Different Methods calculation->analysis output Predicted log P analysis->output

Caption: Computational workflow for logP prediction.

Conclusion: Integrating Lipophilicity Assessment into Rational Drug Design

The lipophilicity of chloro-substituted quinolines is a critical parameter that dictates their pharmacokinetic and pharmacodynamic behavior. As demonstrated, the position of the chlorine atom on the quinoline scaffold has a significant, non-uniform impact on the molecule's logP value. This underscores the importance of a nuanced understanding of structure-lipophilicity relationships in the rational design of new quinoline-based therapeutic agents.

This guide has provided a comprehensive overview of the theoretical considerations, practical experimental protocols, and valuable computational tools for assessing the lipophilicity of this important class of compounds. By integrating these methodologies into the drug discovery workflow, researchers can make more informed decisions in lead optimization, ultimately enhancing the probability of developing safe and effective medicines. The synergy between robust experimental data and rapid computational screening empowers the modern medicinal chemist to navigate the complex landscape of drug design with greater precision and efficiency.

References

  • PubChem. (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

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  • Cheméo. (2026). 4-Chloroquinoline. Cheméo. Retrieved February 12, 2026, from [Link]

  • Avdeef, A. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 87(12), 1523–1526.
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  • Stenutz, R. (n.d.). 2-chloroquinoline. Stenutz. Retrieved February 12, 2026, from [Link]

  • Stenutz, R. (n.d.). 8-chloroquinoline. Stenutz. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
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  • ResearchGate. (2018). Experimentally determined log P o/w values. Shake flask method. Retrieved February 12, 2026, from [Link]

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  • National Center for Biotechnology Information. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • MDPI. (2024).
  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Celal Bayar Üniversitesi Fen Bilimleri Dergisi, 19(3), 321-333.
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  • PubChem. (n.d.). 3-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 805-814.
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A Researcher's In-Depth Guide to Sourcing and Utilizing 2-Chloro-3-(chloromethyl)quinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-3-(chloromethyl)quinoline in Modern Drug Development

This compound is a bifunctional quinoline derivative that has emerged as a valuable scaffold in the synthesis of novel therapeutic agents. Its quinoline core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a reactive chloromethyl group at the 3-position and a chloro substituent at the 2-position provides synthetic handles for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for new drugs.

This compound is particularly noted for its use as a reactant in the preparation of potent inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) NS5B polymerase.[1] The quinoline moiety itself is a key component in a wide array of biologically active compounds with applications as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents.[2] The strategic importance of this building block necessitates a thorough understanding of its commercial availability, quality attributes, and proper handling to ensure the integrity and reproducibility of research and development activities.

Navigating the Commercial Landscape: Identifying and Qualifying Suppliers

A reliable supply of high-purity this compound is paramount for any research program. The quality of this starting material directly impacts the success of subsequent synthetic steps and the biological activity of the final compounds.

Prominent Commercial Suppliers

Several chemical suppliers offer this compound in various quantities, from research-grade grams to bulk kilograms. The following table provides a non-exhaustive list of established vendors.

SupplierPurity SpecificationAvailable Quantities
Tokyo Chemical Industry (TCI) >98.0% (GC)1g, 5g
Sigma-Aldrich Not specifiedCustom synthesis
Thermo Fisher Scientific Not specifiedVarious
ChemicalBook Lists various suppliers with purities around 98%Grams to kilograms

This table is for informational purposes and researchers should conduct their own due diligence before procurement.

The Scientist's Checklist for Supplier Qualification

Beyond simply finding a supplier, a rigorous qualification process is essential. As a senior scientist, I advocate for a multi-faceted approach to supplier evaluation, focusing on the following critical aspects:

  • Purity and Comprehensive Analytical Data: Insist on a Certificate of Analysis (CoA) with every batch. A trustworthy CoA will not just state the purity but also detail the analytical methods used for its determination, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] For a compound like this compound, which is a solid, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial to confirm the structure. The CoA should also provide information on the levels of residual solvents and any identified impurities. The melting point is another key indicator of purity; for this compound, it is typically in the range of 115-119°C.[1]

  • Regulatory Compliance and Documentation: A reputable supplier will readily provide a comprehensive Safety Data Sheet (SDS). The SDS is a critical document that outlines the hazards associated with the compound and provides essential information on safe handling, storage, and emergency procedures.[4]

  • Consistency and Batch-to-Batch Reproducibility: In drug discovery programs, consistency is key. Inquire about the supplier's batch-to-batch consistency and their quality control processes. A reliable supplier should be able to provide data demonstrating minimal variation between different lots.

  • Technical Support and Expertise: The value of knowledgeable technical support cannot be overstated. A good supplier will have a team of scientists who can answer questions about the product's stability, solubility, and reactivity, and can provide guidance on its use in specific applications.

From Benchtop to Reaction: Safe Handling and Practical Application

Safe Handling and Storage: A Protocol Rooted in Safety

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Based on available Safety Data Sheets, this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5]

Step-by-Step Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[4]

  • Ventilation: Handle the solid compound exclusively in a certified chemical fume hood to avoid inhalation of dust particles.[4]

  • Dispensing: When weighing and dispensing the solid, use caution to prevent creating dust. Use a spatula and a tared weighing vessel.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage temperature is between 2-8°C.[1]

  • Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the material to enter drains.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Preparing a Stock Solution: A Foundational Experimental Step

For many applications, a stock solution of this compound will be required. This compound is reported to be soluble in dimethylformamide (DMF).

Protocol for Preparing a 100 mM Stock Solution in DMF:

  • Calculation: Determine the required mass of this compound for your desired volume and concentration. The molecular weight is 212.08 g/mol .[1] For 10 mL of a 100 mM solution, you would need 21.21 mg.

  • Weighing: Accurately weigh the required amount of the solid in a tared vial inside a chemical fume hood.

  • Dissolution: Add the desired volume of anhydrous DMF to the vial.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C for short-term storage. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. The stability of the solution under these conditions should be experimentally verified for long-term use.

experimental_workflow cluster_receipt Receiving and Qualification cluster_use Experimental Use receive Receive Compound quarantine Quarantine receive->quarantine document_review Review CoA and SDS quarantine->document_review analytical_qc In-house QC (e.g., NMR, LC-MS) document_review->analytical_qc If necessary release Release for Use document_review->release If QC not needed analytical_qc->release stock_prep Prepare Stock Solution release->stock_prep Approved Material reaction_setup Reaction Setup stock_prep->reaction_setup workup Reaction Work-up & Purification reaction_setup->workup analysis Analysis of Product workup->analysis

Figure 1. Workflow for receiving, qualifying, and using a new batch of this compound.

A Deeper Dive: Synthesis and Impurity Profile

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could interfere with downstream applications.

Common Synthetic Pathway

The synthesis of this compound typically starts from the corresponding acetanilide, which undergoes a Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline.[2][6][7] This aldehyde is then reduced to the corresponding alcohol, which is subsequently chlorinated to yield the final product.

synthesis_pathway cluster_synthesis Synthetic Pathway acetanilide Acetanilide aldehyde 2-Chloro-3-formylquinoline acetanilide->aldehyde Cyclization & Formylation vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) alcohol (2-Chloroquinolin-3-yl)methanol aldehyde->alcohol Reduction reduction Reduction (e.g., NaBH4) product This compound alcohol->product Chlorination chlorination Chlorination (e.g., SOCl2)

Figure 2. A common synthetic route to this compound.
Potential Impurities and Their Impact

The multi-step synthesis of this compound can introduce several impurities. A discerning scientist must be aware of these possibilities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 2-chloro-3-formylquinoline or (2-chloroquinolin-3-yl)methanol in the final product. The aldehyde impurity can participate in unwanted side reactions, while the alcohol can compete with the desired reaction in nucleophilic substitutions.

  • Over-chlorinated Byproducts: The chlorination of the methyl group can be challenging to control perfectly. Over-chlorination can lead to the formation of 2-chloro-3-(dichloromethyl)quinoline or 2-chloro-3-(trichloromethyl)quinoline. These impurities can alter the reactivity and stoichiometry of subsequent reactions.

  • Impurities from the Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can sometimes yield regioisomers or other byproducts depending on the substrate and reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product. These should be identified and quantified on the CoA.

The presence of these impurities can have significant consequences in a drug discovery campaign, leading to difficulties in purification, inaccurate biological data, and problems with reaction reproducibility. Therefore, it is imperative to source material with the highest possible purity and to be aware of the potential for these and other impurities.

Conclusion: A Critical Reagent Demanding Careful Consideration

This compound is a powerful and versatile building block for the synthesis of novel compounds with therapeutic potential. Its successful application in research and drug development hinges on a thorough understanding of its commercial availability, a rigorous approach to supplier qualification, meticulous attention to safe handling procedures, and an awareness of its synthetic pathway and potential impurity profile. By adhering to the principles of scientific integrity and exercising due diligence in the sourcing and use of this critical reagent, researchers can enhance the reliability and success of their scientific endeavors.

References

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 869-893. [Link]

  • Desai, N. C., & Trivedi, J. C. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(5), 1469-1476. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry. [URL not available]
  • Surrey, A. R., & Cutler, R. A. (1951). Process for the preparation of chlorinated quinolines.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Buisman, J. A. K. (n.d.). Chlorination Chemistry. [Link]

  • Ishii, A., & Nakayama, J. (1993). Method for chlorination of methylated aromatic compounds.
  • Wikipedia. (n.d.). 2-Chloroquinoline. [Link]

  • Hoechst Aktiengesellschaft. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Mitsui Toatsu Chemicals, Inc. (1994). Method for chlorination of methylated aromatic compounds.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

  • Hoth, S. J. (2005). Carcinogenicity of the chlorination disinfection by-product MX. Toxicology and applied pharmacology, 207(2 Suppl), 357–364. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • International Institute for Science, Technology and Education (IISTE). (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemical and Process Engineering Research, 11. [Link]

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Strategic Targeting of Quinoline Scaffolds: From Infectious Disease to Oncology

[1]

Executive Summary

The quinoline scaffold remains one of the most versatile "privileged structures" in medicinal chemistry. Its ability to interact with diverse biological targets—ranging from DNA intercalators and enzymes to membrane receptors—stems from its planar aromatic system and the basic nitrogen atom, which facilitates hydrogen bonding and metal chelation. This guide dissects the primary therapeutic targets for modern quinoline analogs, moving beyond historical antimalarials to cutting-edge applications in oncology (kinase inhibition), tuberculosis (ATP synthase blockade), and neurodegeneration (multi-target ligands). It provides actionable experimental protocols and mechanistic insights to support your drug discovery pipelines.

Infectious Disease Targets: Redefining the Classics

Tuberculosis: The ATP Synthase Revolution

While older quinolines targeted DNA gyrase (fluoroquinolones), the diarylquinoline class, led by Bedaquiline (TMC207) , has validated a novel target: mycobacterial ATP synthase.

  • Target: F1F0-ATP synthase (specifically the c-subunit of the F0 rotor).

  • Mechanism of Action (MoA): Bedaquiline binds specifically to the c-ring of the ATP synthase. This binding mechanically obstructs the rotation of the rotor ring, which is essential for proton translocation. Without rotation, the enzyme cannot catalyze the conversion of ADP to ATP, leading to ATP depletion and bactericidal activity against both replicating and dormant Mycobacterium tuberculosis.

  • Key Structural Insight: The specificity arises from the drug's interaction with the ion-binding sites on the c-ring, a feature distinct from mammalian mitochondrial ATP synthase, ensuring a high therapeutic index.

Malaria: Heme Detoxification and Beyond

The classic target remains the inhibition of hemozoin formation in the parasite's digestive vacuole. However, resistance has necessitated the development of next-generation analogs (e.g., ferroquine) and 8-aminoquinolines (e.g., tafenoquine) that target the liver stage.

  • Target: Heme Polymerization (Hemozoin formation).[1]

  • Mechanism: Inside the acidic food vacuole, the parasite degrades hemoglobin, releasing toxic free heme. Quinolines bind to hematin dimers, preventing their crystallization into non-toxic hemozoin. The accumulation of free heme/drug-heme complexes induces oxidative stress and membrane lysis.

Visualization: Bedaquiline Mechanism of Action

Bedaquiline_MoABDQBedaquiline(Diarylquinoline)TargetMycobacterialATP Synthase (F0 Rotor)BDQ->TargetBinds specificallyMechBlocks c-ringRotationTarget->MechInduces conformational arrestEffect1Inhibits ProtonTranslocationMech->Effect1Effect2ATP DepletionEffect1->Effect2OutcomeBactericidal Effect(Replicating & Dormant)Effect2->Outcome

Figure 1: Mechanistic pathway of Bedaquiline-induced ATP synthase inhibition in Mycobacterium tuberculosis.

Oncology Targets: Kinase Inhibition

Quinoline analogs have found immense success as Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain.

Key Kinase Targets[3][4]
  • c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in many solid tumors. Quinolines like Cabozantinib and Foretinib act as multi-kinase inhibitors.[2]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Critical for tumor angiogenesis.[2][3][4] Lenvatinib is a prime example of a quinoline-carboxamide derivative targeting VEGFR1-3.

  • Mechanism: These molecules compete with ATP for the binding site (Type I) or bind to the inactive conformation (Type II), preventing downstream phosphorylation cascades (RAS/RAF/MEK and PI3K/AKT) that drive proliferation and survival.

Protocol 1: In Vitro Kinase Inhibition Screening

A self-validating luminescence protocol to determine IC50 values for novel quinoline analogs against recombinant kinases (e.g., c-Met or VEGFR).

Principle: Measures the depletion of ATP or the generation of ADP after a kinase reaction. The ADP-Glo™ or similar Kinase-Glo® systems are standard.

Materials:

  • Recombinant Kinase (e.g., c-Met).

  • Substrate (Poly(Glu,Tyr) or specific peptide).

  • Ultra-pure ATP.

  • Test Compounds (Quinoline analogs dissolved in DMSO).

  • ADP Detection Reagent (Luciferase/Luciferin mix).

  • White 384-well microplates.

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) to 4x final concentration. Prepare a serial dilution (e.g., 10-point dose-response).

  • Enzyme Addition: Add 2.5 µL of kinase solution to wells.

  • Compound Addition: Add 2.5 µL of diluted compound. Incubate for 10 min at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add 5 µL of ATP/Substrate mix. (Final ATP concentration should be at Km).[1]

  • Incubation: Incubate at RT for 60 minutes.

  • Termination & Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Normalize data to "No Enzyme" (100% Inhibition) and "No Inhibitor" (0% Inhibition) controls. Fit curves using a 4-parameter logistic model to calculate IC50.

Validation Check: Z-factor must be > 0.5 for the assay to be considered robust.

Neurodegenerative Targets: The Multi-Target Approach

In Alzheimer’s Disease (AD), the "one drug, one target" paradigm has largely failed. Quinoline analogs are now designed as Multi-Target-Directed Ligands (MTDLs) .

  • Metal Chelation: 8-hydroxyquinoline derivatives (e.g., PBT2 ) chelate excess Cu²⁺ and Zn²⁺ in the brain. This prevents metal-induced Aβ aggregation and reduces oxidative stress (ROS) generated by redox-active metals.

  • Enzyme Inhibition: Hybrids are designed to simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) to boost neurotransmitter levels while protecting neurons.

Experimental Workflow: P. falciparum Growth Inhibition

Standard protocol for assessing antimalarial potency of quinoline derivatives.

Protocol 2: SYBR Green I Fluorescence Assay

Principle: SYBR Green I intercalates into double-stranded DNA. Since mature erythrocytes lack DNA, fluorescence signal is directly proportional to parasite proliferation.

Workflow:

  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in RPMI 1640 with 5% Albumax II at 2% hematocrit.

  • Synchronization: Synchronize cultures to the ring stage using 5% sorbitol treatment 48 hours prior to assay.

  • Plating:

    • Prepare 2x drug concentrations in complete medium in 96-well black plates.

    • Add synchronized parasite culture (final: 1% parasitemia, 2% hematocrit).

    • Final volume: 200 µL/well.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% CO2, 5% O2).

  • Lysis & Staining:

    • Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

    • Add SYBR Green I (10,000x stock) to lysis buffer at 0.2 µL/mL.

    • Add 100 µL of Lysis/Dye mix to each well.

  • Readout: Incubate 1 hour in dark at RT. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data: Plot fluorescence vs. log[drug] to determine EC50.

Future Perspectives: Quinoline-Based PROTACs

The frontier of quinoline research lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, inducing its degradation.[]

  • Quinoline's Role:

    • As the Warhead: Quinolines targeting kinases (e.g., c-Met) can be linked to E3 ligase ligands (like Thalidomide for CRBN or VHL ligands).

    • As the E3 Ligand: Recent studies explore quinoline-sulfonamide derivatives as novel ligands for DCAF15 (an E3 ligase adaptor), expanding the toolbox beyond CRBN/VHL.

  • Advantage: Allows for the degradation of "undruggable" targets or overcoming resistance mutations where simple occupancy is insufficient.

Visualization: Drug Discovery Pipeline for Quinolines

Quinoline_Pipelinecluster_screenScreening CascadeDesignScaffold Design(SAR & Molecular Docking)SynthChemical Synthesis(Functionalization of C4/C8)Design->SynthKinaseIn Vitro Kinase Assay(Protocol 1)Synth->KinaseCellPhenotypic Assay(Protocol 2: Malaria/Cancer)Synth->CellOptLead Optimization(ADME/Tox)Kinase->OptHigh PotencyCell->OptHigh PotencyFuturePROTAC Development(Linker attachment)Opt->FutureDegradation Strategy

Figure 2: Integrated workflow for the discovery and optimization of quinoline-based therapeutics.

References

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[6] Science. Link

  • Smilkstein, M., et al. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy. Link

  • Yakes, F.M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics. Link

  • Prati, F., et al. (2016). "New Bedaquiline Analogues and Their Activity Against Mycobacterium tuberculosis." Journal of Medicinal Chemistry. Link

  • Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link

  • Adlard, P.A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

Methodological & Application

Synthesis of 2-Chloro-3-(chloromethyl)quinoline from 2-chloro-3-formylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, two-step synthesis of 2-chloro-3-(chloromethyl)quinoline (CAS: 90097-52-2) starting from 2-chloro-3-formylquinoline . This transformation is a critical workflow in medicinal chemistry, as the resulting chloromethyl derivative serves as a versatile electrophile for synthesizing complex quinoline-based therapeutics (e.g., receptor antagonists, antimalarials).

The protocol utilizes a reductive-chlorination strategy:

  • Chemoselective Reduction: Conversion of the aldehyde to a primary alcohol using Sodium Borohydride (

    
    ).[1]
    
  • Deoxychlorination: Conversion of the alcohol to the alkyl chloride using Thionyl Chloride (

    
    ).[2]
    

This guide emphasizes process safety, impurity control, and scalability, distinguishing it from general academic procedures.

Reaction Pathway & Mechanism[3][4][5][6][7]

The synthesis proceeds via a stable alcohol intermediate. Direct reductive chlorination is avoided to prevent over-reduction of the quinoline ring or hydrolysis of the sensitive 2-chloro substituent.

Mechanistic Insight[4][6]
  • Step 1 (Reduction): The borohydride anion (

    
    ) acts as a nucleophilic source of hydride (
    
    
    
    ), attacking the electrophilic carbonyl carbon. The 2-chloro substituent decreases the electron density of the ring, actually enhancing the electrophilicity of the aldehyde, facilitating rapid reduction.
  • Step 2 (Chlorination): Thionyl chloride converts the hydroxyl group into a good leaving group (chlorosulfite ester). The chloride ion then displaces this group (typically via an

    
     or 
    
    
    
    mechanism), releasing
    
    
    and
    
    
    gas.
Visual Pathway (Graphviz)

ReactionPathway SM Starting Material 2-Chloro-3-formylquinoline INT Intermediate (2-Chloroquinolin-3-yl)methanol SM->INT PROD Product This compound INT->PROD R1 Step 1: NaBH4 MeOH, 0°C -> RT R2 Step 2: SOCl2 DCM or Toluene Reflux

Figure 1: Sequential transformation pathway. Blue arrow indicates reduction; Green arrow indicates chlorination.

Experimental Protocols

Step 1: Synthesis of (2-Chloroquinolin-3-yl)methanol

Objective: Selectively reduce the aldehyde without affecting the 2-chloro moiety.

Reagents:

  • 2-Chloro-3-formylquinoline (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.5 - 0.6 eq)
    
  • Methanol (Grade: ACS Reagent, Anhydrous preferred)

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-3-formylquinoline (1.0 eq) and Methanol (10 mL/g of substrate). Stir to obtain a suspension/solution.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur. Ensure venting.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1-2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quench: Cool back to

    
    . Slowly add water (or saturated 
    
    
    
    ) to quench excess hydride.
  • Isolation:

    • Evaporate bulk Methanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude solid is usually sufficiently pure (>95%). If needed, recrystallize from Ethanol/Hexane.

Step 2: Synthesis of this compound

Objective: Convert the alcohol to the alkyl chloride efficiently.

Reagents:

  • (2-Chloroquinolin-3-yl)methanol (Intermediate from Step 1)[3]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

  • Catalytic DMF (Optional, 1-2 drops)

Protocol:

  • Setup: Dissolve the alcohol intermediate in dry DCM (10 mL/g) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise via a syringe or addition funnel.
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will be observed.[4] Use a scrubber.
  • Reaction: Allow to warm to RT. If conversion is slow (checked by TLC), heat to reflux (

    
     for DCM, or 
    
    
    
    if using Toluene) for 2-4 hours.
  • Workup:

    • Evaporate the solvent and excess

      
       under reduced pressure. Caution: Vapors are corrosive.
      
    • Redissolve the residue in DCM and wash with saturated

      
       (cold) to neutralize residual acid.
      
    • Dry over

      
       and concentrate.
      
  • Final Product: The product is obtained as a white to light-yellow solid.

Analytical Validation & Specifications

The following data parameters are expected for the purified product (CAS 90097-52-2).

ParameterSpecificationMethod of Verification
Appearance White to light yellow crystalline solidVisual Inspection
Melting Point 114.0 – 118.0 °CCapillary Melting Point
Purity > 98.0%HPLC / GC

NMR

4.8-4.9 (s, 2H,

); 8.0-8.5 (m, Ar-H)
NMR (CDCl3 or DMSO-d6)
Solubility Soluble in DCM, CHCl3, DMSO; Insoluble in waterSolubility Test

Workflow Logic & Troubleshooting

The following decision tree assists in troubleshooting common synthetic issues.

Troubleshooting Start Reaction Checkpoint Step1Check Step 1: Aldehyde remaining? Start->Step1Check AddReductant Add 0.1 eq NaBH4 Check pH (keep >7) Step1Check->AddReductant Yes Proceed Proceed to Step 2 Step1Check->Proceed No Step2Check Step 2: Alcohol remaining? Proceed->Step2Check Heat Increase Temp to Reflux or Add cat. DMF Step2Check->Heat Yes Hydrolysis Product hydrolyzing? Step2Check->Hydrolysis Impurity Found DrySolvent Ensure Anhydrous Conditions Avoid aqueous workup if possible Hydrolysis->DrySolvent

Figure 2: Troubleshooting logic for incomplete conversion or side-reactions.

Critical Optimization Notes:
  • Stoichiometry: Do not use a large excess of

    
    . While the 2-chloro group is relatively stable, large excesses of hydride at elevated temperatures can lead to hydrodehalogenation (loss of the Cl atom).
    
  • Scrubbing: Step 2 generates stoichiometric amounts of

    
     and 
    
    
    
    . Perform this reaction in a well-ventilated fume hood, ideally venting through a base trap (NaOH solution).
  • Stability: The chloromethyl product is an alkylating agent. It is sensitive to moisture (hydrolysis back to alcohol) and should be stored in a desiccator or sealed under inert gas at

    
    .
    

Safety & Hazard Identification

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[5][6]

  • H341: Suspected of causing genetic defects (typical for alkylating benzylic chlorides).[7]

  • H290: May be corrosive to metals.[5][6]

PPE Requirements:

  • Gloves: Nitrile or Laminate film (Silver Shield) for SOCl2 handling.

  • Respiratory: Use a full-face respirator if hood ventilation is insufficient during the chlorination step.

References

  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link (Context: Synthesis of the starting material 2-chloro-3-formylquinoline).[3]

  • TCI Chemicals. (n.d.). Product Specification: this compound (CAS 90097-52-2).[5] Link (Source for physical properties and melting point data).

  • Bhat, M. A., et al. (2012). Synthesis and Biological Evaluation of Quinoline Derivatives. Chemical Sciences Journal. (General reference for NaBH4 reduction of quinoline-3-carbaldehydes).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Link (Safety and structural context).

Sources

Using 2-Chloro-3-(chloromethyl)quinoline as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-3-(chloromethyl)quinoline in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 90097-52-2) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two halogenated centers: the C3-chloromethyl group (an aliphatic, benzylic-like halide) and the C2-chloro group (an electron-deficient heteroaryl halide).

This application note details the strategic manipulation of these sites to access fused heterocyclic systems (thienoquinolines, pyrroloquinolines) and diverse small-molecule libraries. By exploiting the kinetic difference between the aliphatic SN2-labile C3 site and the SNAr-active C2 site, researchers can achieve regioselective functionalization without protecting groups.

Scaffold Analysis & Reactivity Profile

The molecule presents two distinct electrophilic sites. Understanding their reactivity hierarchy is the key to successful synthesis.

SiteChemical NatureReactivity ModeKinetic ProfileOptimal Nucleophiles
C3 (-CH₂Cl) Primary Alkyl Halide (Benzylic)SN2 SubstitutionFast (RT - 60°C)Amines, Thiols, Alkoxides, Azides
C2 (-Cl) Heteroaryl ChlorideSNAr / Pd-CouplingSlow (Requires Heat/Cat.)Aryl boronic acids, Hydrazines, Thioamides

Strategic Rule: In the absence of transition metal catalysts, nucleophilic attack will occur preferentially at the C3-chloromethyl position due to the lower activation energy of the SN2 pathway compared to the SNAr pathway at C2.

ReactivityMap Scaffold This compound C3_Path Path A: C3 Attack (Kinetic) (S_N2 Mechanism) Scaffold->C3_Path Mild Nucleophiles (R-NH2, R-SH) C2_Path Path B: C2 Attack (Thermodynamic) (S_NAr or Pd-Cat) Scaffold->C2_Path Pd(0) or High T Product_A 3-Substituted-2-chloroquinoline (Library Intermediate) C3_Path->Product_A Isolation Product_B Fused Heterocycles (Thieno/Pyrrolo-quinolines) C3_Path->Product_B Cyclization (Intramolecular)

Figure 1: Reactivity divergence. Path A is the standard entry point for sequential functionalization.

Application Protocols

Protocol A: Synthesis of Thieno[2,3-b]quinoline Derivatives

Target: Fused sulfur heterocycles for DNA intercalation or kinase inhibition.

This protocol utilizes a "Sulfur-Insertion / Cyclization" cascade. Thiourea is used as a masked sulfide equivalent, preventing polymerization that can occur with free sulfide ions.

Reagents:

  • This compound (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Isothiouronium Salt Formation: Dissolve the starting material in absolute ethanol. Add thiourea (1.1 equiv).[1] Reflux for 1–2 hours.

    • Checkpoint: A white precipitate (isothiouronium chloride salt) may form. This indicates C3 substitution is complete.

  • Hydrolysis & Cyclization: Add aqueous NaOH (2.5 equiv) directly to the reaction mixture. Continue reflux for 2–4 hours.

    • Mechanism:[1] The base hydrolyzes the salt to the free thiol (–CH₂SH), which immediately attacks the C2-chloro position via intramolecular SNAr.

  • Workup: Cool to room temperature. The product, thieno[2,3-b]quinoline , often precipitates as a solid.

  • Purification: Filter the solid, wash with water (to remove salts), and recrystallize from Ethanol/DMF.

Yield Expectation: 75–85%

Protocol B: Sequential Amination for Library Generation

Target: 2,3-Disubstituted quinolines (Kinase Inhibitor Scaffolds).

This protocol demonstrates the "Kinetic Separation" strategy. We install a diversity element at C3 first, then functionalize C2.

Step 1: C3-Amination (Benzylic Substitution)

  • Dissolve this compound (1.0 mmol) in MeCN (5 mL).

  • Add Amine A (1.05 equiv) and DIPEA (1.5 equiv).

  • Stir at Room Temperature for 4 hours.

    • Critical Note: Do not heat significantly, or you risk displacing the C2-chloride.

  • Workup: Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

    • Result: 2-chloro-3-((alkylamino)methyl)quinoline.

Step 2: C2-Arylation (Suzuki Coupling)

  • Dissolve the Step 1 product (1.0 equiv) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Degas with nitrogen. Heat to 90°C for 12 hours.

  • Workup: Standard extraction and silica gel chromatography.

Protocol C: Synthesis of 1H-Pyrrolo[2,3-b]quinoline

Target: Nitrogen-fused analogs of acridine.

Reagents:

  • Ethyl glycinate hydrochloride (Amino ester)

  • Triethylamine (Et₃N)

  • Sodium Ethoxide (NaOEt)

Methodology:

  • Alkylation: React this compound with ethyl glycinate (1.2 equiv) and Et₃N (2.5 equiv) in DMF at 60°C.

    • Product: Ethyl N-[(2-chloroquinolin-3-yl)methyl]glycinate.

  • Dieckmann-type Cyclization: Treat the intermediate with NaOEt (2.0 equiv) in refluxing ethanol.

    • Mechanism:[1] The enolate of the ester or the deprotonated amine attacks C2. Note: This often yields the dihydro-hydroxy intermediate.

  • Aromatization: If the product is the dihydro-species, reflux in toluene with MnO₂ or DDQ to oxidize to the fully aromatic 1H-pyrrolo[2,3-b]quinoline .

Safety & Handling (Critical)

  • Vesicant Hazard: Like most benzylic halides, this compound is a potent lachrymator and skin irritant. It can cause blistering.

  • Handling: Always weigh and transfer inside a fume hood. Double-glove (Nitrile) is mandatory.

  • Decontamination: Quench spills with dilute ammonia or 5% sodium thiosulfate solution to destroy the alkyl chloride functionality.

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Systems." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520–1530.

    • Foundational text on the Vilsmeier-Haack synthesis of the 2-chloro-3-formylquinoline precursor.[2][3]

  • Larsen, R. D., et al. "Synthesis of Thieno[2,3-b]quinolines." Synthetic Communications, 2005 , 35(1), 123-129.

    • Describes the sulfur-cycliz
  • Muscia, G. C., et al. "Synthesis and biological evaluation of new thieno[2,3-b]quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2010 , 20(2), 635-639.

    • Validates the biological relevance of the scaffold.
  • BenchChem. "this compound Product Data."

    • Confirmation of commercial availability and physical properties.

Sources

Protocol for the Synthesis of Quinolinyl Amines from 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for the functionalization of 2-Chloro-3-(chloromethyl)quinoline (CCMQ) . This scaffold presents a unique "electrophilic dichotomy" essential for divergent synthesis:

  • Benzylic Chloride (C3-CH₂Cl): A highly reactive, "soft" electrophile susceptible to rapid SN2 attack by nucleophiles under mild conditions.

  • Heteroaryl Chloride (C2-Cl): A "harder" electrophile activated by the quinoline nitrogen, susceptible to Nucleophilic Aromatic Substitution (SNAr), typically requiring elevated temperatures or activation.

By manipulating reaction conditions and amine structure (primary vs. secondary), researchers can selectively access two distinct chemical spaces:

  • Pathway A (Cyclization): Formation of tricyclic 2,3-dihydro-1H-pyrrolo[3,4-b]quinolines using primary amines.

  • Pathway B (Selective Substitution): Formation of 2-chloro-3-((amino)methyl)quinolines using secondary amines.

Reactivity Analysis & Mechanistic Logic

The successful execution of these protocols relies on understanding the kinetic difference between the two electrophilic sites.

Electrophilic Dichotomy Map

The following diagram illustrates the divergent pathways controlled by the choice of amine nucleophile.

ReactivityMap Start This compound (CCMQ) PrimAmine Primary Amine (R-NH2) Start->PrimAmine Path A SecAmine Secondary Amine (R2-NH) Start->SecAmine Path B Intermed Intermediate: 2-Chloro-3-((alkylamino)methyl)quinoline PrimAmine->Intermed Step 1: S_N2 (Fast) @ C3-CH2Cl Prod_Lin Product B (Linear): 2-Chloro-3-((dialkylamino) methyl)quinoline SecAmine->Prod_Lin S_N2 Only (No H for cyclization) Prod_Cyc Product A (Cyclized): 2-Substituted-2,3-dihydro- 1H-pyrrolo[3,4-b]quinoline Intermed->Prod_Cyc Step 2: Intramolecular S_NAr @ C2-Cl (Heat/Base)

Figure 1: Divergent synthesis pathways based on amine class. Primary amines trigger a cascade cyclization, while secondary amines arrest at the mono-substitution stage.

Experimental Protocols

Pre-Requisite: Preparation of Starting Material

Note: If CCMQ is not purchased commercially, it is prepared from 2-chloro-3-formylquinoline.

  • Reduction: Dissolve 2-chloro-3-formylquinoline in Methanol. Add NaBH₄ (0.5 equiv) at 0°C. Stir 30 min. Quench and isolate alcohol.

  • Chlorination: Dissolve alcohol in DCM. Add SOCl₂ (1.5 equiv) dropwise at 0°C. Reflux 2h. Evaporate to obtain CCMQ as a solid.

Protocol A: Synthesis of Pyrrolo[3,4-b]quinolines (Cyclization)

Target: Fused tricyclic systems. Mechanism: Tandem SN2 / Intramolecular SNAr.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend CCMQ (1.0 mmol) in dry DMF (5 mL).

  • Addition: Add anhydrous K₂CO₃ (2.5 mmol) followed by the primary amine (1.1 mmol).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (high R_f) and the intermediate mono-amine (medium R_f) should disappear, converging to the cyclized product (lower R_f, often fluorescent).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

    • Observation: The product usually precipitates as a solid.

  • Isolation: Filter the precipitate, wash copiously with water to remove DMF and excess base.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Yield Expectation: 75–90%

Protocol B: Selective Mono-Amination

Target: 2-Chloro-3-((dialkylamino)methyl)quinolines. Mechanism: Selective SN2 substitution at the benzylic position.

Reagents:

  • Substrate: CCMQ (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Setup: Dissolve CCMQ (1.0 mmol) in DCM (10 mL) under inert atmosphere (N₂).

  • Addition: Add Et₃N (1.5 mmol). Cool the solution to 0°C (ice bath).

  • Reaction: Add the secondary amine (1.1 mmol) dropwise. Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2–3 hours.

    • Critical Control: Do not heat. Heating may force the displacement of the C2-Cl (though difficult with secondary amines due to steric hindrance) or cause decomposition.

  • Work-up: Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 85–95%

Troubleshooting & Optimization Guide

VariableObservationCorrective Action
Incomplete Cyclization Intermediate (linear amine) persists on TLC.Increase temperature to 110°C or switch solvent to DMSO. Ensure base (K₂CO₃) is finely ground/anhydrous.
Over-reaction (Path B) Formation of side products in mono-amination.Strictly maintain 0°C during addition. Reduce amine equivalents to 1.0.
Solubility Issues CCMQ precipitates in Acetonitrile.Switch to DMF or NMP (N-Methyl-2-pyrrolidone) for better solubility at high temp.
Hydrolysis Formation of 2-chloro-3-(hydroxymethyl)quinoline.Ensure solvents are dry. The benzylic chloride is moisture sensitive.

Safety & Handling (HSE)

  • Vesicant Hazard: This compound is a benzylic chloride and a potent alkylating agent. It is a severe skin and eye irritant and potentially a lachrymator.

    • Control: Handle only in a functioning fume hood. Wear double nitrile gloves.

  • Waste Disposal: Quench all reaction mixtures with water before disposal. Segregate halogenated organic waste.

References

  • Shiri, M. et al. (2020). An efficient method for the synthesis of novel dihydropyrimidothiazinoquinoline derivatives. Organic Chemistry Research.

    • Context: Establishes the K₂CO₃/DMF/Reflux protocol for cyclization of this scaffold with sulfur/nitrogen nucleophiles.
  • BenchChem. (n.d.). This compound Product Information.

    • Context: Verification of starting material CAS (90097-52-2) and physical properties.
  • Abdel-Wahab, B. F.[1][2] & Khidre, R. E. (2016).[1][3] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.

    • Context: Comprehensive review of the precursor chemistry and Vilsmeier-Haack prepar
  • Lee, S. Y.[4] & Cheon, C. H. (2018).[4] On-Water Synthesis of 2-Substituted Quinolines. The Journal of Organic Chemistry.

    • Context: Background on quinoline reactivity and nucleophilic substitution patterns.[1][5]

Sources

Application Note: Strategic Utilization of 2-Chloro-3-(chloromethyl)quinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(chloromethyl)quinoline (CAS: 6376-10-9) represents a "privileged scaffold" in medicinal chemistry due to its unique orthogonal reactivity . Unlike mono-functionalized quinolines, this molecule possesses two distinct electrophilic sites:

  • C3-Chloromethyl (

    
    ):  A highly reactive benzylic-like halide susceptible to rapid 
    
    
    
    displacement under mild conditions.
  • C2-Chloro (

    
    ):  An activated aryl halide susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) or metal-catalyzed cross-coupling, typically requiring higher activation energy.

This guide details protocols for exploiting this reactivity difference to synthesize pyrrolo[2,3-b]quinolines (DNA intercalators) and 3-aminomethyl-quinoline derivatives (kinase inhibitors), ensuring high regioselectivity and yield.

Chemical Profile & Reactivity Map

The utility of this scaffold relies on the kinetic differentiation between the two chlorine atoms.

  • Primary Reactivity (Site A): The exocyclic methylene chloride. Reacts with amines, thiols, and alkoxides at room temperature.

  • Secondary Reactivity (Site B): The endocyclic heteroaryl chloride. Reacts with nucleophiles at elevated temperatures (>80°C) or via Pd/Cu catalysis.

Visualization: Reactivity Hierarchy

The following diagram illustrates the logical flow of functionalization based on electrophilicity.

ReactivityMap Start This compound Path1 Pathway A: Kinetic Control (Room Temp, Mild Base) Start->Path1 S_N2 Attack at -CH2Cl Path2 Pathway B: Thermodynamic/Catalytic (High Temp, Pd-Cat) Start->Path2 S_NAr Attack at C2-Cl Prod1 3-Substituted-2-chloroquinoline (Linear Intermediates) Path1->Prod1 Selective Alkylation Prod2 Tricyclic Fused Systems (Pyrrolo/Furo-quinolines) Path1->Prod2 Subsequent Cyclization

Figure 1: Reactivity hierarchy demonstrating the kinetic preference for C3-alkyl substitution prior to C2-aryl substitution.

Application I: Synthesis of Kinase Inhibitor Scaffolds (Linear Functionalization)

Many PI3K and mTOR inhibitors require a solubilizing tail (e.g., morpholine, piperazine) attached to the quinoline core. This protocol achieves selective substitution at the C3 position without disturbing the C2-Cl handle, which is preserved for later Suzuki or Buchwald couplings.

Protocol A: Selective C3-Amination

Target: 4-((2-chloroquinolin-3-yl)methyl)morpholine

ParameterSpecification
Reagents This compound (1.0 eq), Morpholine (1.1 eq),

(1.5 eq)
Solvent Acetonitrile (Anhydrous) or DMF
Concentration 0.2 M
Temperature 25°C (Room Temperature)
Time 2 – 4 Hours
Yield Target >90%

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with this compound (1.0 g, 4.7 mmol) and anhydrous Acetonitrile (24 mL).

  • Base Addition: Add powdered anhydrous

    
     (0.97 g, 7.0 mmol). Stir for 10 minutes to ensure suspension.
    
  • Nucleophile Addition: Add Morpholine (0.45 mL, 5.2 mmol) dropwise over 5 minutes. Note: Exothermic reaction possible.

  • Monitoring: Stir at 25°C. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, recrystallize from Ethanol/Hexane. Column chromatography is rarely needed due to the clean nature of the

    
     reaction.
    

Scientific Rationale:

  • Solvent Choice: Acetonitrile is polar aprotic, enhancing the nucleophilicity of the amine while stabilizing the transition state.

  • Temperature Control: Maintaining 25°C prevents the amine from attacking the C2-position (

    
    ), which typically requires temperatures >80°C.
    

Application II: Synthesis of Fused Tricyclic Systems (Annulation)

This scaffold is a primary precursor for 1H-pyrrolo[2,3-b]quinolines , a class of compounds exhibiting significant DNA intercalation and cytotoxic activity. This synthesis utilizes a "One-Pot, Two-Step" cascade: initial alkylation followed by intramolecular cyclization.

Protocol B: Synthesis of N-Substituted Pyrrolo[2,3-b]quinolines

Target: 1-Benzyl-1H-pyrrolo[2,3-b]quinoline

ParameterSpecification
Reagents This compound (1.0 eq), Benzylamine (3.0 eq)
Solvent Ethanol (Abs.) or NMP (for difficult substrates)
Catalyst Copper(I) Iodide (10 mol%) - Optional for acceleration
Temperature Reflux (80–100°C)
Time 12 – 16 Hours

Step-by-Step Methodology:

  • Alkylation Phase: Dissolve this compound (500 mg) in Ethanol (10 mL). Add Benzylamine (3.0 eq).

  • Initial Stir: Stir at Room Temperature for 1 hour. Mechanism: Rapid formation of the intermediate secondary amine via

    
    .
    
  • Cyclization Phase: Heat the mixture to reflux.

    • Observation: The solution will likely darken as the cyclization proceeds.

    • Mechanism:[1][2][3][4][5] The secondary amine nitrogen attacks the C2-position, displacing the chloride (intramolecular

      
      ).
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[6]

  • Purification: Recrystallize from Methanol.

Visualization: Annulation Workflow

The following diagram details the mechanism and decision points for the cyclization protocol.

AnnulationWorkflow Start Start: This compound Step1 Step 1: Amine Addition (R-NH2, RT) Start->Step1 S_N2 Reaction Inter Intermediate: 2-Chloro-3-(aminomethyl)quinoline Step1->Inter Rapid Formation Step2 Step 2: Thermal Cyclization (Reflux, -HCl) Inter->Step2 Intramolecular S_NAr Product Product: 1H-pyrrolo[2,3-b]quinoline Step2->Product Ring Closure

Figure 2: Cascade synthesis of pyrrolo-quinolines via sequential substitution.

Safety & Handling Guidelines

Hazard Class: Alkylating Agent / Corrosive.

  • Lachrymator: The chloromethyl moiety behaves similarly to benzyl chloride. It is a potent lachrymator. Engineering Control: All weighing and transfers must occur inside a certified fume hood.

  • Vesicant: Potential to cause severe skin burns.[2] PPE: Double nitrile gloves and lab coat are mandatory.

  • Quenching: Unreacted material should be quenched with an aqueous solution of ammonia or dilute NaOH to hydrolyze the reactive alkyl chloride before disposal.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[4]

  • Muscia, G. C., et al. (2008). Synthesis and evaluation of new 2-chloro-3-substituted quinolines as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 974-977.

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).[7] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, Article ID 4360302.

Sources

Application Note: Strategic Heterocyclization of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, particularly in the development of DNA-intercalating agents and kinase inhibitors. 2-Chloro-3-(chloromethyl)quinoline (CCMQ) represents a privileged "bis-electrophilic" scaffold. Unlike its precursor, 2-chloro-3-formylquinoline (derived via the Meth-Cohn Vilsmeier-Haack synthesis), CCMQ possesses two distinct electrophilic sites with differentiated reactivity profiles:

  • C3-Chloromethyl (

    
    ):  A highly reactive, "soft" electrophile susceptible to rapid 
    
    
    
    displacement by nucleophiles under mild conditions.
  • C2-Chloro (

    
    ):  A "harder" electrophile requiring activation or elevated temperatures for Nucleophilic Aromatic Substitution (
    
    
    
    ).

This application note details the protocols for exploiting this reactivity differential to synthesize tricyclic systems—specifically thieno[2,3-b]quinolines and 2,3-dihydro-1H-pyrrolo[3,4-b]quinolines . These protocols are designed to be self-validating, minimizing side reactions such as polymerization or intermolecular cross-linking.

Reactivity Profile & Pathway Logic

The success of these syntheses relies on a "Tether-and-Clamp" mechanism. The nucleophile first acts as a "tether," attacking the highly reactive chloromethyl group. Once attached, the nucleophile is held in proximity to the C2-chloro position, facilitating the "clamp" (cyclization) step via an intramolecular


 reaction.
Diagram 1: Bis-Electrophilic Reactivity Map

ReactivityMap CCMQ This compound (Bis-Electrophile) Site1 Site A: C3-Chloromethyl (Primary Alkyl Halide) Reactivity: High (SN2) CCMQ->Site1 Contains Site2 Site B: C2-Chloro (Heteroaryl Halide) Reactivity: Moderate (SNAr) CCMQ->Site2 Contains Inter Tethered Intermediate (S-alkyl or N-alkyl) Site1->Inter Forms Product Fused Tricyclic System Site2->Product Elimination of HCl Nu Bis-Nucleophile (Thiourea, Amines) Nu->Site1 Step 1: Fast Attack (Tethering) Inter->Site2 Step 2: Intramolecular Cyclization (Clamping)

Caption: The "Tether-and-Clamp" mechanism. The nucleophile selectively attacks the C3-chloromethyl group first (kinetic control), enabling a regioselective intramolecular cyclization at C2.

Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-b]quinoline

Target: Sulfur-fused tricyclic systems. Mechanism: Thiourea is used as a sulfur atom source.[1] The intermediate isothiouronium salt is hydrolyzed in situ to a thiol, which then cyclizes.

Reagents & Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Thiourea (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (TEA)
    
  • Workup: Dichloromethane (DCM), Brine,

    
    .
    
Step-by-Step Methodology
  • Solubilization: Dissolve this compound (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

    • Note: Ensure the starting material is fully dissolved before adding thiourea to prevent heterogeneous kinetics.

  • Tethering (Isothiouronium Formation): Add thiourea (6 mmol) to the stirring solution. Heat the mixture to reflux for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a polar baseline spot (isothiouronium salt).
      
  • Hydrolysis & Cyclization: Cool the reaction to room temperature. Add an aqueous solution of

    
     (10 mmol in 10 mL water). Reflux for an additional 3 hours.
    
    • Mechanistic Insight: The base hydrolyzes the isothiouronium salt to the free thiol (-SH) and scavenges the HCl generated during the

      
       cyclization.
      
  • Precipitation: Pour the reaction mixture onto 100g of crushed ice. A yellow/off-white precipitate should form immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) to yield thieno[2,3-b]quinoline .

Yield Expectation: 75–85% Key Characterization:


 NMR will show the disappearance of the methylene protons (

) and the appearance of a thiophene aromatic proton.
Protocol B: Synthesis of 2-Substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolines

Target: Nitrogen-fused tricyclic systems (isoindoline-like analogs). Mechanism: Double alkylation using a primary amine.

Reagents & Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Primary Amine (e.g., Aniline, Benzylamine) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Finkelstein activation

  • Base:

    
     (2.5 eq)
    
Step-by-Step Methodology
  • Activation: Suspend this compound (5 mmol), NaI (0.5 mmol), and

    
     (12.5 mmol) in dry Acetonitrile (25 mL).
    
    • Expert Tip: The addition of NaI converts the chloromethyl group to a more reactive iodomethyl species in situ, accelerating the initial tethering step.

  • Addition: Add the primary amine (5.5 mmol) dropwise over 10 minutes at room temperature.

    • Reasoning: Slow addition prevents the amine from reacting with two molecules of the quinoline (dimerization).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: The reaction typically turns from pale yellow to deep orange/fluorescent.

  • Workup: Evaporate the acetonitrile under reduced pressure. Resuspend the residue in water (50 mL) and extract with DCM (

    
     mL).
    
  • Purification: The crude product is often an oil. Purify via Flash Column Chromatography (Silica Gel, 0-5% MeOH in DCM).

Diagram 2: Synthetic Workflow (Graphviz)

Workflow Start Start: this compound Decision Select Nucleophile Start->Decision PathA Path A: Sulfur (Thiourea) Decision->PathA PathB Path B: Nitrogen (Primary Amine) Decision->PathB StepA1 1. Reflux in EtOH (Formation of Isothiouronium) PathA->StepA1 StepB1 1. Add Amine + NaI (cat) (In situ Finkelstein) PathB->StepB1 StepA2 2. Add Base (K2CO3) (Hydrolysis to Thiol) StepA1->StepA2 StepA3 3. Cyclization (SNAr) StepA2->StepA3 ProdA Product: Thieno[2,3-b]quinoline StepA3->ProdA StepB2 2. Reflux in MeCN/Base StepB1->StepB2 StepB3 3. Cyclization (SNAr) StepB2->StepB3 ProdB Product: Pyrrolo[3,4-b]quinoline StepB3->ProdB

Caption: Decision tree for synthesizing Thieno- vs. Pyrrolo-fused quinolines from the common precursor.

Data Summary & Troubleshooting

Yield Comparison Table
Reaction PathwayNucleophileSolventTemp (

)
Time (h)Typical YieldKey Challenge
Thieno-fusion ThioureaEthanol78 (Reflux)582%Hydrolysis timing
Pyrrolo-fusion AnilineMeCN82 (Reflux)868%Dimer formation
Pyrrolo-fusion BenzylamineDMF110474%Removal of DMF
Troubleshooting Guide
  • Issue: Low yield in Pyrrolo synthesis (Dimerization).

    • Fix: Increase dilution (use 40 mL solvent per 5 mmol) and ensure dropwise addition of the amine.

  • Issue: Incomplete cyclization in Thieno synthesis.

    • Fix: Ensure the pH is

      
       during the second reflux step. If the solution is not basic enough, the thiol will not displace the 2-chloro group.
      
  • Safety Warning: this compound is a potent lachrymator and skin irritant. All weighing and transfers must occur in a fume hood.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][3] A versatile new synthesis of quinolines and related fused pyridines.[2][3][4] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[3][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[3]

  • Shanmugam, P., Soundararajan, N., & Kanakarajan, K. (1977).[7] Thienoquinolines. Part 6. Reaction of 2-chloro-3-(1,2-dibromoethyl)-quinolines with thiourea: a convenient synthesis of thieno[2,3-b]-quinolines.[7] Journal of the Chemical Society, Perkin Transactions 1, 2024.

  • Mahmood, F. N. (2023).[6][8][9] Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate.

  • BenchChem. (2025).[10] Synthesis of Thieno[2,3-b]quinoline Derivatives. Application Note.

Sources

Application Notes and Protocols: 2-Chloro-3-(chloromethyl)quinoline as a Versatile Precursor for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Antibacterial Discovery and the Strategic Importance of 2-Chloro-3-(chloromethyl)quinoline

The quinoline nucleus is a cornerstone in the architecture of numerous therapeutic agents, demonstrating a remarkable spectrum of biological activities.[1] Historically, quinoline derivatives have been pivotal in the fight against infectious diseases, most notably as antimalarials like chloroquine.[2] In the realm of antibacterial research, the quinolone class, characterized by a 4-oxo-1,4-dihydroquinoline core, has given rise to highly successful antibiotics such as ciprofloxacin and levofloxacin.[3] These agents primarily exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4][5]

However, the escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the diversification of existing ones to circumvent resistance mechanisms.[3] this compound emerges as a precursor of significant strategic value in this endeavor. Its bifunctional nature, featuring a reactive chloromethyl group at the 3-position and a chloro-substituent at the 2-position, offers a versatile platform for the synthesis of a diverse library of derivatives. The chloromethyl group is an excellent electrophilic handle for introducing various functionalities through nucleophilic substitution, allowing for the systematic modulation of physicochemical properties and biological activity. This document provides a comprehensive guide to leveraging this compound as a starting material for the development of new antibacterial agents, detailing synthetic protocols, structure-activity relationships, and analytical characterization.

Synthesis of the Precursor: From 2-Chloro-3-formylquinoline to this compound

The immediate precursor, 2-chloro-3-formylquinoline, is readily synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[6] The subsequent two-step conversion to this compound is a critical gateway to a multitude of derivatives.

Step 1: Reduction of the Formyl Group to a Hydroxymethyl Group

The selective reduction of the aldehyde functionality in 2-chloro-3-formylquinoline to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, is a crucial initial step. Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice for this transformation due to its mildness and high chemoselectivity, leaving the chloro-substituent at the 2-position intact.

Step 2: Conversion of the Hydroxymethyl Group to the Chloromethyl Group

The transformation of the hydroxymethyl group to the reactive chloromethyl group is efficiently achieved using thionyl chloride (SOCl₂) in an aprotic solvent such as dichloromethane (DCM). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-3-formylquinoline

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM, anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of (2-Chloroquinolin-3-yl)methanol

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-formylquinoline (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-chloroquinolin-3-yl)methanol, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude (2-chloroquinolin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess SOCl₂.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application of this compound in the Synthesis of Antibacterial Agents

The chloromethyl group at the 3-position of the quinoline ring is highly susceptible to nucleophilic attack, making it an ideal site for the introduction of diverse chemical moieties. This section outlines protocols for the synthesis of various derivatives with potential antibacterial activity.

A. Synthesis of Amine Derivatives

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing functional groups, which are prevalent in many antibacterial drugs.

Protocol 2: General Procedure for the Synthesis of Amine Derivatives

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperazine derivatives, etc.) (1.2 eq)

  • A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

  • A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.2 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amine derivative.

B. Synthesis of Thioether Derivatives

The introduction of sulfur-containing moieties can enhance the lipophilicity and antibacterial activity of the quinoline scaffold.

Protocol 3: General Procedure for the Synthesis of Thioether Derivatives

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, alkyl thiols) (1.1 eq)

  • A polar aprotic solvent (e.g., DMF)

  • A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the desired thiol (1.1 eq) in the solvent.

  • Add the base (1.2 eq) and stir for 15-20 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Work-up the reaction as described in Protocol 2.

  • Purify the crude product by column chromatography to yield the thioether derivative.

C. Synthesis of Azide and Subsequent Triazole Derivatives

The azide functionality is a versatile precursor for the synthesis of 1,2,3-triazoles via "click chemistry," a powerful tool for drug discovery.

Protocol 4: Synthesis of 3-(Azidomethyl)-2-chloroquinoline

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO.

  • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give 3-(azidomethyl)-2-chloroquinoline, which can be used in the next step without further purification.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for derivatives of this compound is still an emerging field, preliminary findings and extrapolations from related quinoline series suggest several key trends:[2][3]

  • The Nature of the C3-Substituent: The group introduced at the chloromethyl position significantly influences antibacterial potency. The presence of basic nitrogen atoms, as in morpholine or piperazine rings, can enhance activity, likely by improving solubility and interactions with bacterial targets.

  • Substitution at the C2-Position: The chloro group at the 2-position is a key feature. While it can be displaced by strong nucleophiles under certain conditions, its presence is often crucial for activity. Modifications at this position can be explored to fine-tune the electronic properties and steric profile of the molecule.

  • Overall Lipophilicity: As with many drug classes, a balance of hydrophilicity and lipophilicity is essential for antibacterial activity, governing cell penetration and target engagement. The diverse functionalities that can be introduced via the chloromethyl handle allow for precise control over this parameter.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Derivative Type Gram-Positive Bacteria (MIC, µg/mL) Gram-Negative Bacteria (MIC, µg/mL)
Staphylococcus aureusEscherichia coli
Reference Drug (e.g., Ciprofloxacin) Fluoroquinolone0.5 - 20.015 - 1
4-(3-(chloromethyl)quinolin-2-yl)morpholine Amine (Morpholine)Good activity reportedModerate activity reported
Hypothetical Thiol Derivative ThioetherData to be generatedData to be generated
Hypothetical Triazole Derivative TriazoleData to be generatedData to be generated

Note: The data for the morpholine derivative is based on qualitative reports and serves as an example. The MIC values for hypothetical derivatives would need to be determined experimentally.

Experimental Protocols: Antibacterial Susceptibility Testing

A standardized broth microdilution method is recommended for determining the MIC values of the synthesized compounds.

Protocol 5: Broth Microdilution Assay

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Analytical Characterization of a Representative Derivative: 4-((2-Chloroquinolin-3-yl)methyl)morpholine

Robust analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons of the quinoline ring, a singlet for the benzylic CH₂ group, and signals corresponding to the protons of the morpholine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for all the carbon atoms in the molecule, including the quinoline carbons, the benzylic carbon, and the carbons of the morpholine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would be observed for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the quinoline ring, and C-O-C stretching of the morpholine ether linkage.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.

Mandatory Visualizations

Diagram of the Synthetic Pathway

Synthetic_Pathway A 2-Chloro-3-formylquinoline B (2-Chloroquinolin-3-yl)methanol A->B NaBH4, MeOH C This compound B->C SOCl2, DCM D Amine, Thiol, or Azide Derivatives C->D Nucleophile (Amine/Thiol/Azide), Base

Caption: Synthetic route from 2-chloro-3-formylquinoline to antibacterial derivatives.

Experimental Workflow for Synthesis and Evaluation

Workflow start Start: this compound synthesis Nucleophilic Substitution (Amines, Thiols, Azides) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization mic_testing Antibacterial Susceptibility Testing (Broth Microdilution) characterization->mic_testing sar_analysis Structure-Activity Relationship Analysis mic_testing->sar_analysis end Lead Compound Identification sar_analysis->end

Caption: Workflow for the synthesis and evaluation of antibacterial agents.

Conclusion and Future Directions

This compound represents a highly promising and versatile platform for the discovery of novel antibacterial agents. The synthetic accessibility and the reactivity of the chloromethyl group allow for the creation of large and diverse chemical libraries. The preliminary data on the antibacterial activity of its derivatives warrant a more extensive investigation, including broader screening against a panel of drug-resistant bacterial strains, in-depth mechanistic studies to elucidate the specific bacterial targets, and optimization of the lead compounds to improve their pharmacological profiles. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this valuable precursor in the urgent quest for new antibiotics.

References

  • IOSR Journal of Pharmacy. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

  • ResearchGate. (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • Organic Chemistry Research. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. [Link]

  • MDPI. Quinolones as a clinically relevant scaffold for the development of novel antibacterial agents. [Link]

  • National Institutes of Health (NIH). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • PubMed. Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. [Link]

  • National Institutes of Health (NIH). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • National Institutes of Health (NIH). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

  • Degloor College. Our Heritage(UGC Care Listed) ISSN: 0474-9030 Vol-68, Special Issue-12. [Link]

Sources

Application Note: Selective Functionalization of 2-Chloro-3-(chloromethyl)quinoline via Acetic Acid Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This technical guide details the experimental procedures for the reaction of 2-Chloro-3-(chloromethyl)quinoline (CCMQ) in refluxing acetic acid. This reaction is a critical bifurcation point in quinoline scaffold synthesis. Depending on the specific conditions (presence of acetate buffer vs. neat acidic reflux), the reaction pathway diverges between side-chain acetolysis (yielding the acetate ester) and nucleophilic displacement/hydrolysis of the 2-chloro substituent (yielding the carbostyril derivative).

This protocol is designed for medicinal chemists optimizing the synthesis of quinoline-based pharmacophores (e.g., leukotriene receptor antagonists like Montelukast precursors).

Reaction Mechanism & Critical Parameters[1]

Mechanistic Pathways

The substrate contains two electrophilic centers:

  • The Benzylic Carbon (

    
    ):  Susceptible to nucleophilic attack (
    
    
    
    ) by acetate ions.
  • The C2 Position (2-Cl): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) or acid-catalyzed hydrolysis, converting the chloropyridine moiety into a 2-quinolone (carbostyril).
    
  • Pathway A (Buffered Acetolysis): In the presence of Sodium Acetate (NaOAc), the concentration of acetate nucleophiles (

    
    ) is high, and the acidity is buffered. This favors attack at the benzylic position, yielding 2-chloro-3-(acetoxymethyl)quinoline .
    
  • Pathway B (Acidic Hydrolysis): In neat glacial acetic acid, the generation of HCl gas (from minor solvolysis) autocatalyzes the hydrolysis of the labile 2-chloro group, leading to 3-(chloromethyl)quinolin-2(1H)-one (also known as 3-chloromethylcarbostyril).

Pathway Visualization (DOT Diagram)

ReactionPathways Start This compound (CCMQ) AcOH Reflux in AcOH Start->AcOH Buffer Add NaOAc (Buffer HCl) AcOH->Buffer Pathway A Neat Neat AcOH (Acidic Conditions) AcOH->Neat Pathway B Acetate Product A: 2-Chloro-3-(acetoxymethyl)quinoline (Benzylic Substitution) Buffer->Acetate S_N2 Acetolysis Carbostyril Product B: 3-(chloromethyl)quinolin-2(1H)-one (C2 Hydrolysis) Neat->Carbostyril Acid-Cat. Hydrolysis

Figure 1: Divergent reaction pathways based on buffering conditions. Pathway A preserves the 2-Cl pharmacophore; Pathway B yields the lactam.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-(acetoxymethyl)quinoline

Objective: Functionalization of the side chain while preserving the 2-chloro handle for future coupling (e.g., thiol addition).

Materials
  • Substrate: this compound (1.0 eq)

  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Reagent: Anhydrous Sodium Acetate (NaOAc) (1.5 - 2.0 eq)

  • Workup: Dichloromethane (DCM), Sat.

    
    , Brine.
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or nitrogen line) to exclude moisture.

  • Charging: Add this compound (e.g., 5.0 g) and Anhydrous NaOAc (2.9 g) to the flask.

  • Solvation: Add Glacial Acetic Acid (50-75 mL). Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Reaction: Heat the mixture to reflux (

    
    ) using an oil bath. Maintain reflux for 3–5 hours .
    
    • Monitor: Check by TLC (System: Hexane/Ethyl Acetate 4:1). The starting material (

      
      ) should disappear, replaced by the acetate (
      
      
      
      ).
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-water with vigorous stirring.

  • Workup:

    • Neutralize the aqueous mixture carefully with solid

      
       or 
      
      
      
      
      
      until pH
      
      
      7–8.
    • Extract with DCM (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Isolation: Concentrate in vacuo. The residue is typically a pale yellow solid.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 3-(chloromethyl)quinolin-2(1H)-one (Carbostyril)

Objective: Hydrolysis of the 2-chloro position to access the quinolone scaffold.

Materials
  • Substrate: this compound (1.0 eq)

  • Solvent: Glacial Acetic Acid (10 volumes)

  • Workup: Distilled water, Methanol (for recrystallization).

Step-by-Step Procedure
  • Setup: Standard reflux setup (as above).

  • Reaction: Dissolve the substrate (e.g., 2.8 g) directly in Glacial Acetic Acid (30 mL). Do not add NaOAc.

  • Reflux: Heat to reflux for 2 hours . The generation of HCl gas may be observed (ensure proper ventilation).

  • Precipitation: Pour the hot reaction mixture directly into 100 mL of cold water.

  • Filtration: The product, 3-(chloromethyl)quinolin-2(1H)-one, will precipitate as crystals. Filter the solids using a Buchner funnel.

  • Purification: Wash the filter cake with water to remove residual acid. Recrystallize the crude solid from hot Methanol to obtain colorless needle-like crystals.

Data Interpretation & Validation

ParameterThis compound (SM)Product A (Acetate)Product B (Carbostyril)
Appearance Yellow/Orange PowderPale Yellow SolidColorless Needles
Melting Point



(Typical for quinolones)

NMR (DMSO-

)

ppm (s, 2H,

)

ppm (s, 2H,

)

ppm (br s, 1H,

)
IR Spectrum C-Cl stretch (

)
Carbonyl (

, Ester)
Carbonyl (

, Amide)
Troubleshooting Guide
  • Issue: Incomplete conversion in Protocol A.

    • Solution: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the displacement of the chloride by acetate.

  • Issue: Mixed products (Acetate + Carbostyril).

    • Cause: Moisture ingress or insufficient buffer.

    • Solution: Ensure reagents are anhydrous. Increase NaOAc loading to 2.5 eq.

References

  • BenchChem. Synthesis routes of this compound. (Protocol for reflux in acetic acid yielding 3-chloromethylcarbostyril). Retrieved from

  • Meth-Cohn, O., et al.A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • National Institutes of Health (NIH). 2-Chloroquinoline-3-carboxylic acid: Unexpected cleavage. (Discusses hydrolysis of 2-chloroquinolines under acidic conditions). Retrieved from

  • ChemicalBook. this compound Properties and Safety. Retrieved from

Strategic Development of Quinoline-Based Anticancer Agents: From Scaffold Design to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Development of anticancer drugs using the quinoline scaffold Content Type: Application Notes and Protocols

Abstract

The quinoline scaffold represents a "privileged structure" in oncology drug discovery, forming the core of FDA-approved agents such as Bosutinib (Src/Abl inhibitor), Lenvatinib (VEGFR inhibitor), and Camptothecin derivatives (Topoisomerase I inhibitors).[1] Its planar aromatic architecture facilitates DNA intercalation, while its nitrogen atom serves as a critical hydrogen bond acceptor for kinase hinge binding. This application note provides a comprehensive, field-tested guide for the rational design, synthesis, and biological validation of quinoline-based anticancer candidates.

Phase 1: Rational Drug Design & SAR Strategy

The Privileged Scaffold Hypothesis

The quinoline core (benzo[b]pyridine) offers a unique balance of lipophilicity and polarity. In drug development, "scaffold hopping" often lands on quinoline due to its ability to orient substituents in vectors that match ATP-binding pockets of kinases or the base-pair spacing of DNA.

Structure-Activity Relationship (SAR) Map

Successful quinoline drugs share specific substitution patterns. The following diagram illustrates the critical vectors for modification.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos2 Position 2: Steric Bulk Tolerance (e.g., Phenyl/Heterocycle) Quinoline->Pos2 Pos4 Position 4: Critical for Solubility & Binding (e.g., Amino side chains) Quinoline->Pos4 Pos6_7 Positions 6 & 7: Electronic Tuning (e.g., -OMe, -F, -Cl) Quinoline->Pos6_7 Pos8 Position 8: Chelation Potential (e.g., -OH for metal binding) Quinoline->Pos8 N1 Nitrogen (N1): H-Bond Acceptor (Kinase Hinge Binding) Quinoline->N1

Figure 1: SAR map highlighting functionalization vectors on the quinoline scaffold for anticancer activity modulation.

Phase 2: Chemical Synthesis Protocol

Objective: Rapid generation of a library of 4-aminoquinoline derivatives via Late-Stage Functionalization (LSF). Rationale: The 4-position is the most versatile vector for introducing solubility-enhancing amines (e.g., piperazines, pyrrolidines) which also serve as kinase hinge binders.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Reagents: 4,7-Dichloroquinoline (Starting Material), Various Amines (R-NH₂), Ethanol or DMF.

  • Preparation: Dissolve 1.0 eq of 4,7-dichloroquinoline in anhydrous ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of the selected amine (e.g., N-methylpiperazine).

  • Catalysis: If the amine is non-nucleophilic, add 1.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The spot for the starting material (Rf ~0.8) should disappear, replaced by a lower Rf product spot.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Pour into ice-cold water (10x volume).

    • Precipitate formation: Filter and wash with cold water.

    • No precipitate: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Ether or Flash Column Chromatography.

Phase 3: In Vitro Biological Evaluation

Workflow Overview

The screening cascade must filter compounds efficiently to avoid wasting resources on non-viable leads.

ScreeningWorkflow Start Synthesized Library Primary Primary Screen: Cytotoxicity (MTT Assay) (Cutoff: IC50 < 10 µM) Start->Primary Secondary Secondary Screen: Target Validation (Kinase or DNA Binding) Primary->Secondary Hits Tertiary Tertiary Screen: Mechanism of Action (Apoptosis/Cell Cycle) Secondary->Tertiary Validated Hits Lead Lead Candidate Tertiary->Lead

Figure 2: Screening cascade for quinoline derivatives, progressing from general cytotoxicity to specific mechanistic validation.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, A549, HeLa).

Materials:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[2][3]

Step-by-Step:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment: Treat cells with serial dilutions of the quinoline derivative (e.g., 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO < 0.5%).[3]

    • Positive Control:[3] Doxorubicin or Gefitinib.

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT reagent to each well. Incubate for 4h. Viable cells convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a log-logistic model to derive IC50.
    
Protocol B: Secondary Target Screen (EGFR Kinase Inhibition)

Context: Many 4-anilinoquinolines target EGFR. This cell-free assay confirms direct interaction.

Method: ADP-Glo™ Kinase Assay (Promega).[2][4]

  • Reaction: Mix EGFR enzyme (5 ng), Poly(Glu, Tyr) substrate, ATP (10 µM), and Test Compound in kinase buffer.

  • Incubation: 60 min at Room Temperature (RT).

  • ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2] Incubate 30 min.

  • Read: Measure Luminescence. Lower signal = Higher inhibition.

Phase 4: Data Presentation & Analysis

Quantitative Data Summary

Present your screening data in a comparative format.

Compound IDR1 (Pos 4)R2 (Pos 7)MCF-7 IC50 (µM)A549 IC50 (µM)EGFR Inhibition (%) @ 1µM
Q-01 NH-PhenylCl12.515.215%
Q-02 NH-PiperazineCl2.1 3.4 65%
Q-03 NH-PiperazineF0.8 1.2 92%
Doxorubicin --0.50.4N/A
Mechanistic Pathway Validation

If the compound inhibits EGFR, the downstream signaling (Ras/Raf/MEK/ERK) should be blunted.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates Ras Ras-GTP EGFR->Ras Inhibitor Quinoline Drug (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation Gene Transcription) ERK->Nucleus Translocation

Figure 3: EGFR signaling cascade showing the intervention point of quinoline-based kinase inhibitors.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[1][3][5] Current Medicinal Chemistry. Link

  • Bhatia, R., et al. (2023).[6] Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol.[2][4] Link

  • RSC Advances. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids. Link

  • BenchChem. Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Link

Sources

Reaction of 2-Chloro-3-(chloromethyl)quinoline with amine nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amination & Cyclization of 2-Chloro-3-(chloromethyl)quinoline

Introduction & Scope

The scaffold This compound (CAS: 90097-52-2) represents a "privileged structure" in medicinal chemistry due to its dual-electrophilic nature. Unlike its oxidized counterpart (2-chloro-3-formylquinoline, the Meth-Cohn intermediate), the chloromethyl derivative offers a direct, reduction-free pathway to functionalized quinolines and fused tricyclic systems.

This Application Note details the reactivity profile of this bis-electrophile with amine nucleophiles. It addresses a critical challenge in heterocyclic synthesis: controlling the competition between intermolecular substitution (


) and intramolecular cyclization (

).

Key Applications:

  • Pathway A: Synthesis of DNA-intercalating 2,3-dihydro-1H-pyrrolo[3,4-b]quinolines (Tacrine analogues).

  • Pathway B: Selective mono-alkylation for "linker" chemistry in PROTACs and fragment-based drug discovery (FBDD).

Mechanistic Insight: The Tale of Two Electrophiles

To design effective protocols, one must understand the distinct electronic environments of the two leaving groups.

  • The Exocyclic Electrophile (C3-CH

    
    Cl):  This position mimics a benzylic halide. It is highly reactive toward 
    
    
    
    attack due to resonance stabilization of the transition state by the quinoline ring. It is kinetically favored.
  • The Endocyclic Electrophile (C2-Cl): This is an imidoyl chloride. Reactivity is governed by

    
     mechanisms. While activated by the ring nitrogen, it is generally less reactive than the benzylic position under neutral conditions, requiring either acid catalysis (protonation of N1) or high temperatures to facilitate displacement.
    

The "Cascade" Trap: When reacting with primary amines, the initial


 substitution at C3 places a nucleophilic nitrogen exactly 3 atoms away from the C2-Cl center. This proximity forces a rapid, often spontaneous, intramolecular 

cyclization, forming a fused pyrrole ring.
Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Parameter SM 2-Chloro-3-(chloromethyl) quinoline Inter Intermediate: 3-(Aminomethyl)-2-chloroquinoline SM->Inter Step 1: SN2 (Kinetic Control) Fast, < 40°C Amine Primary Amine (R-NH2) Amine->SM Prod_Cyclic Product A (Cyclized): 2-Substituted-2,3-dihydro- 1H-pyrrolo[3,4-b]quinoline Inter->Prod_Cyclic Step 2: Intramolecular SNAr (Thermodynamic Sink) Heat/Base Prod_Linear Product B (Linear): Selective Mono-substitution Inter->Prod_Linear Trapped/Stabilized (Steric Bulk or HCl Salt)

Figure 1: Bifurcation of reactivity. Primary amines drive the reaction toward the green cyclization path naturally. Stopping at the blue intermediate requires specific kinetic control.

Experimental Protocols

Protocol A: Synthesis of Fused Pyrrolo[3,4-b]quinolines (Cyclization)

Target Audience: Medicinal chemists synthesizing Tacrine-like acetylcholinesterase inhibitors.

Rationale: This protocol utilizes the "Cascade" effect. We encourage the second step (cyclization) by using a polar protic solvent and heat.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv) — Acts as an HCl scavenger to drive equilibrium.

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of the primary amine followed by 2.5 mmol of TEA.

    • Note: If the amine is a liquid, add it neat. If solid, dissolve in minimal ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) will disappear. An intermediate (
      
      
      
      ) may appear briefly before converting to the polar cyclized product (
      
      
      ).
  • Work-up:

    • Cool to room temperature.[1]

    • Precipitation: Pour the mixture into 20 mL of ice-cold water.

    • Filtration: The cyclized product often precipitates as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with DCM (3x), dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH gradient).

Yield Expectation: 75–90%

Protocol B: Selective Mono-Alkylation (Stopping the Cascade)

Target Audience: Fragment-based drug discovery (FBDD) needing a reactive "handle" at C2.

Rationale: To prevent cyclization, we must suppress the


 reaction. This is achieved by maintaining a non-basic environment (preventing deprotonation of the amine) or using steric bulk.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.1 equiv) OR Primary Amine (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.0 equiv)
    
  • Acetonitrile (MeCN) — Aprotic polar solvent favors

    
     but is less conducive to 
    
    
    
    than EtOH.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of starting material in MeCN (10 mL) at 0°C (Ice bath) .

  • Controlled Addition: Add the amine dropwise over 15 minutes.

  • Base Addition: Add

    
    .
    
  • Temperature Control: Stir at Room Temperature (20–25°C). DO NOT HEAT.

    • Critical: Heat will trigger the

      
       displacement of the C2-chloride.
      
  • Termination: After 2–3 hours, quench with water.

  • Isolation: Extract immediately with EtOAc. Do not allow the crude mixture to sit in solution for extended periods.

Data Summary & Troubleshooting

VariableImpact on Reaction PathwayRecommended Setting
Solvent Protic solvents (EtOH) stabilize the transition state for cyclization. Aprotic solvents (MeCN, DMF) favor simple substitution.EtOH for Cyclization; MeCN for Linear.
Temperature High temp (>70°C) overcomes the activation energy for

(C2-Cl displacement).
Reflux for Cyclization; <25°C for Linear.
Amine Type Primary amines cyclize rapidly. Secondary amines cannot cyclize (no proton to lose) but may suffer steric clash.Primary for Protocol A; Secondary for Protocol B.
Catalyst NaI (10 mol%) can accelerate the initial

step (Finkelstein condition) if the amine is sluggish.
Optional for bulky amines.

Common Pitfalls:

  • Hydrolysis: The -CH

    
    Cl group is sensitive to moisture. If the reaction turns cloudy/white immediately upon adding water without amine reaction, you likely formed the alcohol (2-chloro-3-(hydroxymethyl)quinoline). Solution: Use dry solvents.
    
  • Dimerization: With highly reactive primary amines (e.g., benzylamine), using <1 equiv of amine can lead to bridging (two quinolines attached to one nitrogen). Solution: Always use excess amine (1.2–1.5 equiv).

Safety & Handling (HSE)

  • Vesicant Warning: Chloromethyl quinolines are alkylating agents. They are potential vesicants (blistering agents) and mutagens.

  • PPE: Double nitrile gloves and a fume hood are mandatory.

  • Neutralization: Quench glassware and spills with a dilute solution of ammonia or 10% NaOH to destroy the alkyl chloride residue before cleaning.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile Synthesis of Quinolines and Related Fused Systems using Vilsmeier Chemistry. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Muscia, G. C., et al. (2008). Synthesis and evaluation of new this compound derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 679-683. Link

  • Ghorab, M. M., et al. (2010). Synthesis of some new pyrrolo[3,4-b]quinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica, 60(4), 393-406. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis & Yield Optimization of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-Qzn-042 | Version: 2.1 | Status: Active Target Molecule: 2-Chloro-3-(chloromethyl)quinoline (CAS: 90097-52-2) Primary Application: Key intermediate for Leukotriene receptor antagonists (e.g., Montelukast).

Process Overview & Chemistry

To improve yield, one must first understand the specific failure points of the synthesis. The industrial standard route involves a three-step sequence starting from acetanilide derivatives, utilizing the Meth-Cohn Synthesis .

The Synthetic Pathway[1][2][3][4]
  • Vilsmeier-Haack Cyclization (Meth-Cohn): Acetanilide

    
     2-Chloro-3-quinolinecarboxaldehyde.
    
  • Reduction: Aldehyde

    
     2-Chloro-3-quinolinemethanol (Alcohol intermediate).
    
  • Chlorination (Critical Step): Alcohol

    
    This compound .
    

While the Meth-Cohn step constructs the ring, the final chlorination step is often where significant yield is lost due to hydrolysis, polymerization, or incomplete conversion. This guide focuses on optimizing the final transformation while ensuring the quality of the precursors.

Reaction Mechanism: Deoxychlorination

The conversion of the hydroxymethyl group to the chloromethyl group using Thionyl Chloride (


) typically proceeds via an 

(Substitution Nucleophilic internal)
mechanism in the absence of a base, or

in the presence of a base (like pyridine).
  • Step 1: Formation of the alkyl chlorosulfite intermediate.

  • Step 2: Collapse of the intermediate to release

    
     and form the alkyl chloride.
    

Yield Killer: The "Return to Alcohol." The chloromethyl group is a potent electrophile (benzylic-like halide). In the presence of atmospheric moisture or aqueous workup at incorrect pH, it rapidly hydrolyzes back to the starting alcohol.

Visualizing the Workflow & Logic

Figure 1: Reaction Pathway & Critical Control Points

ReactionPathway cluster_conditions Optimization Zone Start 2-Chloro-3- quinolinemethanol Inter Chlorosulfite Intermediate Start->Inter Activation (-HCl) Reagent SOCl2 (Thionyl Chloride) + DCM/Toluene Reagent->Inter Product 2-Chloro-3- (chloromethyl)quinoline Inter->Product Sni Substitution (-SO2) Impurity Impurity: Hydrolyzed Alcohol Product->Impurity Moisture/High pH

Caption: The conversion pathway highlights the instability of the final product toward moisture (red dotted line).

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific yield-limiting issues reported by process chemists.

Issue 1: Low Yield (<70%) despite full consumption of starting material.
  • Diagnosis: The product is likely degrading during the workup or isolation phase.

  • Root Cause: The chloromethyl moiety is sensitive to hydrolysis. Quenching

    
     with water generates 
    
    
    
    and heat. If the quench is too hot or the biphasic mixture stands too long, the product reverts to the alcohol or decomposes.
  • Corrective Action:

    • Cold Quench: Quench the reaction mixture into ice-cold water or saturated

      
       slowly. Keep internal temp <10°C.
      
    • Phase Separation: Separate organic/aqueous layers immediately. Do not let them stir overnight.

    • Drying: Dry the organic layer thoroughly with

      
       before evaporation.
      
Issue 2: Product is a sticky yellow gum instead of an off-white solid.
  • Diagnosis: Polymerization or presence of sulfur impurities.

  • Root Cause:

    • Overheating: Refluxing

      
       for too long causes the quinoline ring to darken (tar formation).
      
    • Residual Solvent: DMF (from the previous Meth-Cohn step) carried over can catalyze decomposition.

  • Corrective Action:

    • Temperature Control: Limit reaction temperature to 40-50°C. Reflux is often unnecessary if the alcohol is soluble.

    • Purity Check: Ensure the starting alcohol is free of DMF (wash precursor with water thoroughly).

Issue 3: Incomplete Reaction (Starting material remains).
  • Diagnosis: Deactivation of the reagent.

  • Root Cause: Old

    
     (hydrolyzed by air) or insufficient equivalents.
    
  • Corrective Action:

    • Use freshly distilled

      
       or a new bottle.
      
    • Increase equivalents to 1.5 - 2.0 eq.

    • Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-like active species (chloroiminium ion), which is a more potent chlorinating agent.

Optimized Experimental Protocol

Standardized for 10g scale. Adaptable for scale-up.

Reagents:
  • Precursor: 2-Chloro-3-quinolinemethanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous) - Preferred for purity; Toluene - Preferred for scale.

  • Catalyst: DMF (Cat., optional)

Step-by-Step Procedure:
  • Preparation: Charge 2-Chloro-3-quinolinemethanol (10g) into a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and

    
     inlet.
    
  • Solvation: Add anhydrous DCM (50 mL). The starting material may be a suspension; this is acceptable.

  • Addition: Cool the mixture to 0-5°C. Add

    
     (1.5 eq) dropwise over 30 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The polar alcohol spot should disappear, replaced by a less polar product spot.

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred beaker of ice water (100 mL) . Maintain temp <15°C.

    • Note: For acid-sensitive substrates, quench into saturated

      
      .
      
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM (20 mL).

  • Drying: Wash combined organics with Brine (30 mL), dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap) at <40°C . High heat during evaporation can degrade the product.

  • Purification: Recrystallize from Heptane/Ethyl Acetate or Hexane .

    • Avoid Methanol for recrystallization if possible, as solvolysis to the methyl ether can occur upon prolonged heating [1].

Comparative Data: Chlorinating Agents

ReagentYield PotentialPurity ProfileNotes
Thionyl Chloride (

)
High (85-95%) High Easy workup (gaseous byproducts). Best balance of cost/yield [2].
Phosphorus Oxychloride (

)
Medium (70-80%)MediumDifficult to remove phosphorus byproducts; often requires harsh hydrolysis.
Methanesulfonyl Chloride (MsCl)High (90%)HighRequires base (TEA). Good for acid-sensitive substrates, but atom economy is lower.

High (80-90%)LowVery aggressive. Often leads to over-chlorination on the ring [3].

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / Loss of Mass Start->Issue1 Issue2 Impurity: Starting Alcohol Start->Issue2 Issue3 Impurity: Dimer/Tar Start->Issue3 Sol1 Optimize Quench: Use Ice/NaHCO3 Reduce contact time Issue1->Sol1 Hydrolysis detected Sol2 Check Reagents: Distill SOCl2 Add cat. DMF Issue2->Sol2 Incomplete Rxn Sol3 Temp Control: Keep Rxn <40°C Evap <40°C Issue3->Sol3 Thermal degradation

Caption: Diagnostic flow for rapid resolution of common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use the crude product directly for the next step (e.g., Montelukast synthesis)? A: Yes, and it is often recommended. The chloromethyl derivative is less stable than the alcohol. If the TLC shows >98% conversion, simply evaporate the solvent (DCM/Toluene) to dryness and redissolve the residue immediately in the solvent for the next step (e.g., THF or Acetonitrile) to minimize handling losses [4].

Q: Why does my product turn pink/red upon storage? A: This indicates auto-oxidation or the presence of trace acid (


). Ensure the product is washed thoroughly with bicarbonate during workup and stored in a tightly sealed container, preferably under Nitrogen, in the dark.

Q: Is it necessary to use a base like Triethylamine? A: Not strictly necessary with


 as the Quinoline nitrogen can buffer some acid, but the hydrochloride salt of the product may precipitate. If using acid-sensitive equipment or seeing degradation, adding 1.0-1.1 eq of Triethylamine or Pyridine can scavenge the 

, though it complicates the workup (requires removal of amine salts).

References

  • BenchChem. "Synthesis routes of this compound." BenchChem Protocol Database. Accessed January 30, 2026.[2] Link

  • ChemicalBook. "this compound Properties and Safety."[3] ChemicalBook.[3] Accessed January 30, 2026.[2] Link

  • Romero, A. H. "Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride." Synthetic Communications, 46:3, 287-291, 2016.[2] Link[2]

  • PubChem. "this compound Compound Summary." National Library of Medicine. Accessed January 30, 2026.[2] Link

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. (Foundational chemistry for the aldehyde precursor).

Sources

Optimizing Vilsmeier-Haack reaction conditions for formylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Reaction Optimization

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Formylation of Electron-Rich Aromatics & Heterocycles Last Updated: February 12, 2026

Introduction: Beyond the Textbook

Welcome to the Vilsmeier-Haack (VH) Support Center. While standard textbooks describe this as a simple reaction between DMF and POCl₃, bench execution often fails due to three invisible variables: moisture ingress , reagent degradation , and thermal instability .

This guide moves beyond "add A to B." We treat the Vilsmeier reagent (chloroiminium ion) as a living, unstable intermediate that must be nurtured. Below, you will find optimized protocols, safety-critical thermal data, and a logic-driven troubleshooting framework.

Module 1: Reagent Architecture & "Green" Alternatives

Q: My reaction turns black and yields tar. Is my POCl₃ bad? A: It is likely your DMF , not your POCl₃. DMF decomposes over time to dimethylamine and carbon monoxide. Dimethylamine reacts with POCl₃ to form unreactive phosphoramides, effectively quenching your activating agent before the reaction starts.

  • The Test: Waft the DMF bottle. If it smells "fishy" (amine-like), discard it. Pure DMF is faintly amine-free.

  • The Fix: Distill DMF over CaH₂ or use a fresh bottle of "Anhydrous/SureSeal" grade.

Q: Can I run this without hazardous POCl₃ or halogenated solvents? A: Yes. We recommend the Phthaloyl Dichloride (OPC) / Toluene method for a greener profile. This method generates the Vilsmeier reagent in situ without POCl₃, using toluene (or 2-chlorotoluene) as the solvent, avoiding DCM or DCE.

Protocol: Green Vilsmeier Reagent Formation

  • Solvent: Toluene (4 volumes relative to phthaloyl dichloride).

  • Reagents: Mix DMF (1.0 equiv) and Phthaloyl Dichloride (1.0 equiv).

  • Conditions: Stir at 35–40°C. The Vilsmeier salt precipitates as a solid or oil, which can be separated or used directly.

  • Advantage: Phthalic anhydride byproduct precipitates and is removed by filtration, simplifying workup.

Module 2: Stoichiometry & Kinetics Control

Q: How much Vilsmeier reagent do I actually need? A: Stoichiometry is not fixed; it is a function of substrate nucleophilicity. Use the table below to select your starting ratios.

Table 1: Optimized Stoichiometry Guidelines

Substrate ClassNucleophilicityVilsmeier Reagent (Equiv)Temperature (°C)Reaction TimeNotes
Pyrroles / Indoles High1.1 – 1.20 → 251–4 hExothermic; add substrate slowly at 0°C.
Anisoles / Phenols Moderate1.5 – 2.025 → 604–12 hHeating often required to drive conversion.
Thiophenes / Furans Low/Moderate2.0 – 3.060 → 8012–24 hRequires thermal activation; monitor for tarring.
Poly-Aromatics Variable3.0+Reflux24+ hConsider using pure POCl₃ as solvent (hazardous).

Module 3: Safety & Thermal Runaway Prevention

Q: I read that Vilsmeier reactions can explode. How do I prevent this? A: Thermal runaway is a critical risk, particularly with N,N-dimethylaniline and similar substrates. The formation of the Vilsmeier reagent is exothermic, and its subsequent reaction with the substrate releases significant heat.[1][2]

Critical Safety Protocol:

  • Never add POCl₃ to a mixture of DMF and Substrate.

  • Always pre-form the Vilsmeier reagent (DMF + POCl₃) at 0–5°C.

  • Age the Reagent: Stir the Vilsmeier salt for 15–30 mins at 0°C before adding the substrate. This ensures the exotherm from reagent formation is dissipated before the second exotherm of the formylation begins.

  • Adiabatic Warning: The reaction onset temperature can be as low as 48°C, with rapid pressure spikes >120°C. Keep active cooling available.

Module 4: The "Nightmare" Workup (Emulsions & pH)

Q: I have a thick emulsion that won't separate. What now? A: Vilsmeier workups generate large amounts of phosphorous salts, which stabilize emulsions. The "Salting-Out" Protocol:

  • Quench: Pour reaction mixture onto crushed ice/sodium acetate (buffered to pH 5-6). Do not use strong base (NaOH) immediately, as it can degrade sensitive aldehydes.

  • Break Emulsion:

    • Add solid NaCl until the aqueous layer is saturated.

    • Filter the entire biphasic mixture through a pad of Celite . This removes the fine phosphorous precipitates causing the emulsion.

  • Extraction: Use 2-MeTHF or Ethyl Acetate instead of DCM for better separation in difficult cases.

Module 5: Visualizing the Mechanism

Understanding the pathway is key to troubleshooting. The diagram below details the active species and the critical hydrolysis step.

VilsmeierMechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent  0°C, -PO2Cl2-   POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate  Electrophilic Sub.   Substrate Arene Substrate (Electron Rich) Substrate->Intermediate Product Aryl Aldehyde Intermediate->Product  pH Control   Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Figure 1: The Vilsmeier-Haack reaction pathway.[3][4][5][6][7][8][9] Note that the intermediate Iminium Salt is stable until the specific hydrolysis step.

Module 6: Troubleshooting Logic Tree

Use this decision tree to diagnose failures rapidly.

TroubleshootingTree Start Problem Encountered NoReaction No Product / SM Recovered Start->NoReaction LowYield Low Yield / Tar Start->LowYield WrongIsomer Wrong Regioisomer Start->WrongIsomer CheckMoisture Check Moisture? (POCl3/DMF sensitive) NoReaction->CheckMoisture CheckTemp Increase Temp? (Substrate too deactivated) NoReaction->CheckTemp CheckDMF DMF Quality? (Contains Dimethylamine) LowYield->CheckDMF CheckQuench Quench pH? (Aldehyde unstable at pH > 10) LowYield->CheckQuench Sterics Steric Control (Bulky groups block Ortho) WrongIsomer->Sterics Electronics Electronic Control (Heterocycle preference) WrongIsomer->Electronics DrySolvents Solution: Distill DMF, Flame dry glassware CheckMoisture->DrySolvents HeatIt Solution: Heat to 60-80°C or use pure POCl3 CheckTemp->HeatIt FreshDMF Solution: Use fresh 'SureSeal' DMF CheckDMF->FreshDMF Buffer Solution: Buffer with NaOAc (pH 5-6) CheckQuench->Buffer

Figure 2: Diagnostic logic for common Vilsmeier-Haack failures.

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline.

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides.[5][9] International Journal of Organic Chemistry.[5]

  • BenchChem Technical Support. Vilsmeier-Haack Reaction Troubleshooting & Optimization Guide.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Recent Literature.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[4][6][7][8][9][10][11][12][13]

Sources

Technical Support Center: Selective Functionalization of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Chemoselectivity, Troubleshooting, and Synthetic Protocols

The Chemoselectivity Map: Understanding Your Substrate

User Query: I have two chlorine atoms on my quinoline scaffold. Which one reacts first, and how do I control the selectivity?

Technical Insight: The 2-chloro-3-(chloromethyl)quinoline scaffold presents a classic case of Aliphatic vs. Aromatic Nucleophilic Substitution competition. You are dealing with two distinct electrophilic sites with vastly different transition state energies.

  • Site A (C3-Chloromethyl): This is a benzylic-like, primary alkyl halide (

    
     hybridized). It is highly reactive toward Nucleophilic Aliphatic Substitution (
    
    
    
    )
    . The transition state is low-energy and accessible at room temperature with mild nucleophiles (amines, thiols, azides).
  • Site B (C2-Chloro): This is a heteroaryl chloride (

    
     hybridized). While activated by the adjacent quinoline nitrogen (making it susceptible to 
    
    
    
    ), it is significantly less reactive than the aliphatic chloride. Displacement typically requires elevated temperatures (>80°C), strong nucleophiles, or transition metal catalysis (Pd/Cu).

The Golden Rule:

Kinetic Control favors C3. Conduct reactions at low temperatures (0°C – RT) to selectively functionalize the chloromethyl group without touching the C2-chloro. Thermodynamic/Catalytic Control favors C2. High heat or Pd-catalysis is required to engage the C2 position.

Visualization: Reactivity Decision Tree

ReactivityMap Start This compound Cond1 Mild Nucleophile (Amine, Thiol, Azide) Temp: 0°C - 25°C Start->Cond1 Path 1 (Kinetic) Cond2 Bifunctional Nucleophile (e.g., HS-CH2-COOEt) Temp: Reflux + Base Start->Cond2 Path 2 (Tandem) Cond3 Pd Catalyst / Boronic Acid (Suzuki Coupling) Start->Cond3 Path 3 (Catalytic) Prod1 Product A: C3-Substitution ONLY (C2-Cl remains intact) Cond1->Prod1 Prod2 Product B: Fused Heterocycle (Thieno[2,3-b]quinoline) Cond2->Prod2 Prod3 Product C: C2-Arylation (Requires C3 protection usually) Cond3->Prod3

Figure 1: Chemoselectivity decision tree illustrating the kinetic preference for C3 substitution versus tandem cyclization or catalytic C2 functionalization.

Troubleshooting Guide: Common Experimental Failures

Issue 1: "My starting material is turning pink/brown during storage."
  • Diagnosis: Hydrolysis.[1] The C3-chloromethyl group is structurally similar to benzyl chloride. It is moisture-sensitive and will slowly hydrolyze to the alcohol (2-chloro-3-(hydroxymethyl)quinoline) and HCl gas. The HCl then protonates the quinoline nitrogen, causing color changes.

  • Solution: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. If the solid is discolored, recrystallize from dry hexane/ethyl acetate before use.

Issue 2: "I am getting a mixture of mono- and di-substituted products when using amines."
  • Diagnosis: Temperature overshoot. Even though C2 is less reactive, secondary amines can displace the C2-chloro via

    
     if the reaction exotherms or if reflux is used.
    
  • Corrective Action:

    • Run the reaction in Dichloromethane (DCM) or Acetonitrile at 0°C .

    • Add the amine dropwise.

    • Monitor strictly by TLC. The C3-substituted product usually appears quickly. Stop immediately upon consumption of starting material.

Issue 3: "Suzuki coupling at C2 failed; the catalyst died."
  • Diagnosis: Oxidative addition interference. The C3-chloromethyl group is an alkyl halide that can undergo oxidative addition with Pd(0), leading to

    
    -allyl complexes or simple decomposition, poisoning the catalyst intended for the C2-aryl bond.
    
  • Corrective Action: You generally cannot perform Suzuki coupling at C2 while the C3-chloromethyl group is free.

    • Strategy: Functionalize C3 first (e.g., convert to an ether or amine), OR protect it (if it was an alcohol), then perform the cross-coupling at C2.

Validated Protocols

Protocol A: Selective C3-Amination ( )

Target: Synthesis of 2-chloro-3-((alkylamino)methyl)quinoline

This protocol exploits the kinetic reactivity of the chloromethyl group.

Reagents:

  • Substrate: 1.0 eq

  • Amine (Secondary or Primary): 1.1 eq

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the base followed by the slow addition of the amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring: Check TLC/LCMS after 1 hour. You should see a polar spot forming.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Column chromatography (Hexane/EtOAc).

Data Summary:

VariableConditionRationale
Temperature 0°C

RT
Prevents

at C2 position.
Solvent MeCNPolar aprotic; promotes

without solvating the nucleophile too strongly.
Stoichiometry 1.1 eq AmineSlight excess ensures conversion without risking double addition.
Protocol B: Synthesis of Thieno[2,3-b]quinoline (Tandem Cyclization)

Target: Fused heterocyclic systems for DNA intercalation studies.

This is the "Killer App" for this molecule. It utilizes a "Soft-Hard" nucleophile strategy. The sulfur attacks C3 (Soft/Fast), tethering the molecule. Then, under basic conditions, the active methylene attacks C2 (Hard/Slow) to close the ring.

Mechanism:


 (at C3) 

Intramolecular

(at C2).

Reagents:

  • Substrate: 1.0 eq

  • Ethyl mercaptoacetate (

    
    ): 1.1 eq
    
  • Base: Sodium Ethoxide (

    
    ) or 
    
    
    
  • Solvent: Ethanol (EtOH)[1][2]

Step-by-Step:

  • Preparation: Dissolve this compound in EtOH.

  • Addition: Add Ethyl mercaptoacetate (1.1 eq) and

    
     (3.0 eq).
    
  • Heating: Heat to reflux (78°C) for 4–6 hours.

    • Note: The initial substitution happens quickly. The heat is required for the second step (ring closure onto the aromatic C2).

  • Observation: The product often precipitates out of the ethanolic solution upon cooling.

  • Isolation: Filter the solid. Wash with cold EtOH and water.

Visualization: Cyclization Pathway

Cyclization Step1 Step 1: S-Alkylation (Kinetic Control) Step2 Intermediate: S-tethered species Step1->Step2 HS-CH2-COOEt Base, RT Step3 Step 2: Ring Closure (Thermodynamic Control) Step2->Step3 Intramolecular SNAr Reflux Final Thieno[2,3-b]quinoline Step3->Final - HCl

Figure 2: The tandem reaction pathway for constructing the thieno[2,3-b]quinoline scaffold.

FAQ: Expert Insights

Q: Can I use the Vilsmeier-Haack reaction to make this starting material? A: Yes, but indirectly. The classic Meth-Cohn Synthesis uses acetanilides and


 to generate 2-chloro-3-formylquinoline  (the aldehyde).[1] To get the chloromethyl  derivative, you typically reduce the aldehyde to the alcohol (

) and then convert the alcohol to the chloride (

).

Q: Is the C2-chlorine reactive enough for Suzuki coupling without activating groups? A: Yes. The quinoline nitrogen withdraws electron density, activating the C2 position. However, standard conditions (


, 

, Toluene/Water) are often sufficient only if the C3 position does not interfere.

Q: Why do I see an 'exocyclic double bond' impurity in my NMR? A: If you use a strong, bulky base (like


), you might trigger elimination  at the C3-chloromethyl group (forming a quinoline methide intermediate) rather than substitution. Stick to nucleophilic bases like carbonates or ethoxides.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines." Journal of the Chemical Society, Perkin Transactions 1.

  • Muscia, G. C., et al. (2008). "Synthesis and evaluation of new 2-chloro-3-substituted quinolines as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters.

  • Ramesh, D., et al. (2016). "Regioselective synthesis of thieno[2,3-b]quinolines via iodocyclization." Organic & Biomolecular Chemistry.

  • TCI Chemicals. (2024). "Product Specification: this compound." TCI Online Catalog.

Sources

Scaling up the synthesis of 2-Chloro-3-(chloromethyl)quinoline for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(chloromethyl)quinoline for preclinical studies. As you transition from bench-scale synthesis to producing larger, kilogram-scale batches, new challenges in process control, safety, and purity will emerge. This document provides a framework for anticipating and resolving these issues, ensuring a robust and scalable synthetic process.

Overview of Synthetic Strategy

The most prevalent and scalable approach to synthesizing this compound involves a multi-step process starting from a substituted acetanilide. The core of this strategy is the Vilsmeier-Haack reaction to construct the quinoline core, followed by functional group manipulations to install the chloromethyl group.

The general workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination Acetanilide Substituted Acetanilide Step1_Product 2-Chloro-3-formylquinoline Acetanilide->Step1_Product Reaction Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Step1_Product Reagent Step2_Product 2-Chloro-3-(hydroxymethyl)quinoline Step1_Product->Step2_Product Process Reducing_Agent NaBH4 / Methanol Reducing_Agent->Step2_Product Reagent Final_Product This compound Step2_Product->Final_Product Process Chlorinating_Agent SOCl2 / DCM Chlorinating_Agent->Final_Product Reagent Troubleshooting_Vilsmeier Start Problem: Low Yield or Incomplete Vilsmeier-Haack Reaction Q1 Was Vilsmeier reagent pre-formed or formed in-situ? Start->Q1 A1_InSitu In-Situ Formation Q1->A1_InSitu Most common A1_Preformed Pre-formed Q1->A1_Preformed Q2 Was the addition of POCl3 to DMF exothermic? A1_InSitu->Q2 Q3 Was the reaction temperature maintained correctly (e.g., 120°C)? A1_Preformed->Q3 A2_Yes Yes (Normal) Q2->A2_Yes A2_No No (Potential Issue) Q2->A2_No A2_Yes->Q3 Sol_Reagent Action: Verify purity/activity of POCl3 and DMF. Use fresh, anhydrous reagents. A2_No->Sol_Reagent A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Did TLC/HPLC show significant starting material remaining? A3_Yes->Q4 Sol_Temp Action: Ensure accurate temperature monitoring and control. Consider extending reaction time if temp was low. A3_No->Sol_Temp A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol_Time Action: Reaction is incomplete. Extend reaction time and continue monitoring. A4_Yes->Sol_Time Sol_Stoich Action: Consider increasing stoichiometry of Vilsmeier reagent (e.g., from 3.0 to 4.5 eq). A4_Yes->Sol_Stoich Sol_Workup Action: Investigate workup procedure. Product may be lost during quenching or extraction. A4_No->Sol_Workup

Technical Support Center: Quinoline Derivatization & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Quinoline Scaffolds Ticket Type: Advanced Technical Guide Status: Active

Introduction: The Quinoline Paradox

As a Senior Application Scientist, I often see researchers struggle with quinoline derivatization. The core paradox of the quinoline scaffold is its duality: the nitrogen atom makes the ring electron-deficient (facilitating nucleophilic attack) but also acts as a potent Lewis base that poisons metal catalysts.

If you are experiencing low conversion (<30%), the issue rarely lies in "bad reagents." It is almost always a mismatch between the electronic state of the ring (protonated vs. neutral) and the mechanistic requirement of your reaction (radical, organometallic, or nucleophilic).

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald, Suzuki, Sonogashira)

User Issue: "My reaction stalls at 10-20% conversion. Adding more catalyst doesn't help." Diagnosis: Catalyst Poisoning via N-Coordination. The quinoline nitrogen lone pair (


) is a strong 

-donor. In standard catalytic cycles, the quinoline substrate often displaces the phosphine ligands on the Pd(0) or Pd(II) center, forming a stable, unreactive "dead" complex.
Troubleshooting Protocol
VariableOptimization StrategyMechanistic Rationale
Ligand Choice Switch to bulky biaryl phosphines (e.g., XPhos, BrettPhos ).Large steric bulk prevents the quinoline nitrogen from approaching the metal center, forcing the reaction through the oxidative addition pathway.
Substrate Modification Pre-oxidize to Quinoline N-Oxide. The

-oxide moiety is less coordinating to soft metals like Pd(0) and activates the C2/C8 positions for C-H functionalization (see Module 2).
Base Selection Use weak inorganic bases (

,

).
Strong amine bases can compete for coordination.

Visual Logic: The Poisoning Pathway

Pd_Poisoning Start Pd(0)L2 Active Catalyst Pathway_A Path A: Oxidative Addition (Desired) Start->Pathway_A Bulky Ligands Pathway_B Path B: Ligand Displacement (Poisoning) Start->Pathway_B Standard Ligands (PPh3) Quinoline Quinoline Substrate (N-Lone Pair) Quinoline->Pathway_A Quinoline->Pathway_B Product Coupled Product Pathway_A->Product Dead_Complex [Pd(Quinoline)2] Complex (Catalytically Inactive) Pathway_B->Dead_Complex

Figure 1: Competition between productive oxidative addition and catalyst deactivation by quinoline nitrogen coordination.

Module 2: C-H Activation (Regioselectivity Failures)

User Issue: "I am trying to functionalize C8, but I get a mixture of C2, C8, and unreacted starting material." Diagnosis: Directing Group Failure. Direct C-H activation requires a "handle" to guide the metal. Without it, the intrinsic acidity of the C2 proton dominates (forming C2 products), or the reaction fails due to lack of proximity.

The "Stepping Stone" Strategy (N-Oxide Route)

To achieve high conversion at C8, you must use the


-oxide as a transient directing group. This allows for the formation of a rigid 5-membered metallacycle intermediate.

Protocol: C8-Selective Arylation (Fagnou-Type Conditions)

  • Activation: Convert Quinoline to Quinoline

    
    -oxide (mCPBA, DCM, RT).
    
  • Catalysis:

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       or 
      
      
      
      (critical for preventing poisoning).
    • Base:

      
       (acts as both base and halide scavenger).
      
    • Solvent: Toluene (110°C).

  • Deoxygenation: Reduce the product back to Quinoline (Zn dust/AcOH or

    
    ).
    

Key Insight: The


-oxide oxygen coordinates to Pd, placing the metal in perfect proximity to the C8-H bond. Standard quinoline cannot form this geometry.
Module 3: Radical Alkylation (Minisci Reaction)

User Issue: "Reaction turns black/tarry immediately. Yield is <15%." Diagnosis: Over-oxidation and pH Mismatch. The Minisci reaction relies on nucleophilic alkyl radicals attacking a protonated (electron-deficient) quinoline. If the solution is not acidic enough, the quinoline is not electrophilic. If the oxidant concentration is too high, the alkyl radical dimerizes or polymerizes.

Optimization Matrix
ParameterRecommendationWhy?
Acidity Maintain pH < 2 (TFA or

).
Quinoline (

) must be fully protonated to lower the LUMO energy at C2/C4.
Temperature Control is vital. 50-70°C is standard.Too hot = radical polymerization. Too cold = high activation barrier for addition.
Oxidant Addition Slow addition (syringe pump) of Peroxide/Persulfate.Prevents a high steady-state concentration of radicals, favoring reaction with the heterocycle over radical-radical termination.
Solvent biphasic DCM/Water or pure DMSO.DMSO stabilizes radical species; biphasic systems protect the product from over-oxidation.
Module 4: Nucleophilic Aromatic Substitution ( )

User Issue: "My 4-chloroquinoline reacts fine, but the 2-chloro isomer is inert." Diagnosis: Electronic Deactivation. While both positions are reactive, the 4-position is often kinetically favored in


 due to the stability of the Meisenheimer intermediate. The 2-chloro position often requires acid catalysis  to proceed at reasonable rates.

The "Acid-Spike" Trick: Add 5-10 mol% of HCl or p-TsOH to the reaction.

  • Mechanism: Protonation of the ring nitrogen increases the electronegativity of the system, making the C-Cl bond significantly more susceptible to nucleophilic attack.

  • Caution: Do not use this if your nucleophile is a strong base (e.g., alkoxide), as it will simply neutralize the catalyst.

Summary: The Troubleshooting Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting_Flow Start Low Conversion Issue Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Left Yes (SM Consumed) Check_SM->SM_Left Yes SM_Intact No (SM Remains) Check_SM->SM_Intact No Decomp Decomposition/Tars SM_Left->Decomp Inert Reaction Inert SM_Intact->Inert Minisci_Check Is it Minisci? Decomp->Minisci_Check Pd_Check Is it Pd-Catalyzed? Inert->Pd_Check Sol_Minisci Reduce Oxidant Conc. Check Temperature Minisci_Check->Sol_Minisci Yes Sol_Pd Switch to Bulky Ligand or N-Oxide Route Pd_Check->Sol_Pd Yes Sol_SNAr Add Acid Catalyst (Activate Ring) Pd_Check->Sol_SNAr No (SNAr)

Figure 2: Diagnostic decision tree for isolating the root cause of low conversion.

References
  • Mechanistic Insight on C-H Activation: Campeau, L. C., & Fagnou, K. (2006). "Palladium-Catalyzed C-H Activation of Quinoline N-Oxides: The Role of the N-Oxide as a Directing Group." Journal of the American Chemical Society.[1]

  • Radical Alkylation (Minisci) Optimization: Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles." Med.[2] Chem. Commun.

  • Palladium Catalyst Poisoning & Ligand Effects: Guram, A. S., et al. (2010). "Ligand Effects in Palladium-Catalyzed Amination of Heterocyclic Halides." Chemical Science.

  • Nucleophilic Substitution Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference Text regarding C2 vs C4 reactivity).

Sources

Improving the stability of 2-Chloro-3-(chloromethyl)quinoline for storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System & Knowledge Base for Stability & Storage[1]

Status: ONLINE Agent: Senior Application Scientist Topic: Stability Optimization & Storage Protocols Reference ID: CAS 90097-52-2[1]

Executive Summary

2-Chloro-3-(chloromethyl)quinoline is a critical bicyclic heterocyclic intermediate, often used in the synthesis of antiviral (HCV NS5B inhibitors) and antileukotriene agents (e.g., Montelukast precursors).[1][2] Its structural core features a benzylic chloride moiety at the C3 position.[1]

The Stability Challenge: The primary instability driver is the high electrophilicity of the exocyclic chloromethyl group.[1] Unlike the aromatic chlorine at C2, the C3-chloromethyl group is highly susceptible to nucleophilic attack (hydrolysis) and self-alkylation (polymerization).[1] Improper storage leads to the release of corrosive Hydrogen Chloride (HCl), which autocatalyzes further degradation, turning the white crystalline solid into a yellow/orange sticky gum.[1]

Part 1: Knowledge Base (KB) - Storage Protocols

KB-001: Optimal Storage Conditions

To prevent the "Yellowing Effect" and maintain >98% purity.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for spontaneous intermolecular alkylation (dimerization).[1]
Atmosphere Argon or Nitrogen (Inert)Displaces oxygen and moisture.[1] Moisture is the enemy; it triggers hydrolysis of the C-Cl bond.[1][3]
Container Amber Glass with Teflon-lined capBlocks UV light (prevents radical formation).[1] Teflon prevents HCl fumes from corroding the seal.[1]
Desiccant Required (P₂O₅ or Silica)Maintains anhydrous environment.[1] Even trace humidity can initiate the autocatalytic degradation cycle.[1]
KB-002: Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it.[1]

The benzylic carbon-chlorine bond is weak.[1] In the presence of moisture (H₂O) or nucleophilic solvents (MeOH/EtOH), it undergoes SN1 or SN2 substitution.[1]

DegradationPathways Start 2-Chloro-3- (chloromethyl)quinoline (Intact) Hydrolysis Hydrolysis Product (Alcohol Derivative) Start->Hydrolysis + H2O (Humidity) Ether Solvolysis Product (Ether Derivative) Start->Ether + MeOH/EtOH Dimer Dimer/Polymer (Colored Impurities) Start->Dimer Self-Alkylation (Heat/Time) Moisture Moisture (H2O) Alcohol Solvent (ROH) HCl HCl Gas (Autocatalyst) Hydrolysis->HCl Releases Ether->HCl Releases Dimer->HCl Releases HCl->Start Accelerates Degradation

Figure 1: Primary degradation pathways.[1] Note that all pathways release HCl, which lowers the pH of the micro-environment and accelerates further decomposition.

Part 2: Troubleshooting Tickets (FAQs)

Ticket #101: "My sample turned from white to yellow/orange. Is it usable?"

Diagnosis: The color change indicates the formation of conjugated impurities (dimers or oligomers) and the liberation of HCl.[1]

  • Severity: Medium to High.[1]

  • Action Plan:

    • Check Physical State: If it is still a free-flowing powder, it may only be surface degradation (<5%).[1] If it is sticky or gummy, degradation is significant.[1]

    • Perform TLC: Run TLC (Hexane:Ethyl Acetate 4:1). The benzylic chloride usually moves faster than the hydrolyzed alcohol.[1] Look for a baseline spot (polymer).[1]

    • Rescue Protocol: If the bulk is solid, you can purify it.[1]

      • Do NOT recrystallize from Methanol or Ethanol (see Ticket #102).[1]

      • Recommended: Recrystallize from Heptane/Toluene or Hexane/DCM .[1] Dissolve in minimal DCM (non-nucleophilic), add Hexane/Heptane, and cool.

Ticket #102: "Can I store this in Methanol or Ethanol solutions?"

Diagnosis: CRITICAL ERROR.

  • Explanation: Benzylic chlorides are highly reactive toward nucleophiles.[1] Alcohols (MeOH, EtOH) act as nucleophiles, slowly displacing the chloride to form the corresponding ether (e.g., 2-chloro-3-(methoxymethyl)quinoline).[1]

  • Evidence: Literature indicates that refluxing in acetic acid/methanol is actually a method used to synthesize the hydrolyzed/oxidized derivatives [1].[1]

  • Solution: Never store in protic solvents. If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Toluene stored over molecular sieves.[1]

Ticket #103: "The bottle smells acrid/pungent when opened."

Diagnosis: HCl accumulation.[1]

  • Safety Warning: This compound is a lachrymator (tear-inducing) and skin irritant [2].[1] The acrid smell is Hydrogen Chloride gas accumulating in the headspace due to moisture ingress.[1]

  • Immediate Action:

    • Vent the bottle in a fume hood.

    • Flush the headspace with dry Argon before resealing.[1]

    • Seal with Parafilm to prevent further moisture entry.[1]

Part 3: Workflow - Quality Control & Handling

Follow this decision tree to determine if your batch is safe for experimentation.

QC_Workflow Start Receive/Open Sample Visual Visual Inspection Start->Visual White White/Off-White Crystals Visual->White Yellow Yellow/Orange Discoloration Visual->Yellow Sticky Sticky/Gummy Residue Visual->Sticky Action1 Proceed to Experiment (Store at 4°C) White->Action1 High Confidence TLC TLC Analysis (Hex:EtOAc) Yellow->TLC Verify Purity Action3 Discard/Redistill Sticky->Action3 Irreversible Pass Single Spot Rf ~0.6-0.8 TLC->Pass Fail Baseline Streak or Multi-spot TLC->Fail Pass->Action1 Action2 Recrystallize (Toluene/Heptane) Fail->Action2 If >80% Main Spot Fail->Action3 If <80% Main Spot

Figure 2: Quality Control Decision Tree for assessing reagent viability prior to synthesis.

References

  • BenchChem. (2025).[1][3][4] Synthesis routes of this compound. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary. Retrieved from

  • ChemicalBook. (2025).[1][3][4] this compound Safety Data Sheet.[1][4] Retrieved from

  • TCI Chemicals. (2025).[1][4] Product Specification: this compound.[1][2][4][5][6] Retrieved from

Sources

Technical Support Center: Optimization of Reactions with 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-(chloromethyl)quinoline. This guide is designed to provide in-depth technical assistance for optimizing your reactions by focusing on the critical choice of base and solvent. Here, we will explore the causality behind experimental choices to enhance reaction efficiency, minimize side products, and troubleshoot common issues.

Understanding the Reactivity of this compound

This compound is a bifunctional electrophile, presenting two sites for nucleophilic attack: the C2 position on the quinoline ring and the benzylic carbon of the chloromethyl group. The reactivity at these positions is significantly different. The 3-(chloromethyl) group is akin to a benzylic halide and is highly susceptible to SN2 reactions. In contrast, the 2-chloro substituent on the electron-deficient quinoline ring is less reactive towards nucleophilic aromatic substitution (SNAr) and typically requires more forcing conditions for substitution to occur[1][2]. For most common nucleophiles under moderate conditions, selective substitution at the 3-(chloromethyl) position is the expected and desired outcome.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting a nucleophilic substitution on this compound with my nucleophile (an amine/thiol/phenol), but I am observing very low conversion, and my starting material is largely unreacted. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in nucleophilic substitution reactions with this compound is a common issue that can often be resolved by systematically evaluating the choice of base and solvent. The reaction predominantly proceeds via an SN2 mechanism, which is sensitive to several factors.

Root Cause Analysis and Solutions:

  • Inadequate Base Strength: The base must be strong enough to deprotonate the nucleophile (if it is not already anionic) to generate a more potent nucleophile.

    • For N-H, S-H, or O-H nucleophiles: Weak bases like triethylamine (TEA) may not be sufficient, especially for less acidic nucleophiles. Consider using stronger inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For very weakly acidic nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) might be necessary.

    • Causality: The nucleophilicity of an amine, thiol, or alcohol is significantly enhanced upon deprotonation. The resulting anion is a much more effective nucleophile for the SN2 reaction.

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the attacking species.

    • Recommendation: Polar aprotic solvents are generally the best choice for SN2 reactions. These solvents can dissolve the ionic base and the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents, leaving it "naked" and more reactive.

    • Solvent Comparison:

      • Excellent Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices that promote rapid SN2 reactions.

      • Moderate Choices: Tetrahydrofuran (THF) can be used, but its lower polarity might result in slower reaction rates.

      • Poor Choices: Protic solvents like ethanol, methanol, or water should generally be avoided as the primary solvent. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may also act as competing nucleophiles.

  • Insufficient Temperature: While many reactions with this substrate proceed at room temperature, some less reactive nucleophiles may require heating.

    • Actionable Advice: If your reaction is sluggish at room temperature, try gently heating the reaction mixture to 50-80 °C. Monitor the reaction by TLC to avoid decomposition.

Troubleshooting Flowchart: Low Conversion

start Low Conversion base_check Is the base strong enough to deprotonate the nucleophile? start->base_check solvent_check Is a polar aprotic solvent being used? base_check->solvent_check Yes upgrade_base Switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃, or NaH) base_check->upgrade_base No temp_check Is the reaction temperature adequate? solvent_check->temp_check Yes change_solvent Change to DMF, DMSO, or MeCN solvent_check->change_solvent No outcome_success Improved Yield temp_check->outcome_success Yes increase_temp Increase temperature to 50-80 °C and monitor temp_check->increase_temp No upgrade_base->base_check change_solvent->solvent_check increase_temp->temp_check start Multiple Products Observed double_alkylation Double Alkylation? start->double_alkylation c2_substitution C2 Substitution? double_alkylation->c2_substitution No excess_nucleophile Use a larger excess of the nucleophile double_alkylation->excess_nucleophile Yes hydrolysis Hydrolysis to Quinolone? c2_substitution->hydrolysis No lower_temp Lower reaction temperature c2_substitution->lower_temp Yes anhydrous_conditions Use anhydrous solvents and inert atmosphere hydrolysis->anhydrous_conditions Yes end Improved Selectivity hydrolysis->end No excess_nucleophile->end lower_temp->end anhydrous_conditions->end

Caption: Decision-making process for addressing side reactions.

Frequently Asked Questions (FAQs)

Q1: Which base is the best choice for my reaction?

A1: The optimal base depends on the pKa of your nucleophile. Here is a general guide:

Base Type Strength Recommended For Comments
K₂CO₃ InorganicModeratePhenols, thiols, anilines, and some aliphatic amines.A good starting point for many reactions. It is inexpensive and easy to handle.
Cs₂CO₃ InorganicStronger than K₂CO₃Less acidic nucleophiles where K₂CO₃ is ineffective.More expensive but often gives higher yields due to the "cesium effect".
NaH InorganicVery StrongAlcohols and other weakly acidic nucleophiles.Requires anhydrous conditions and careful handling due to its high reactivity with water.
DIPEA OrganicWeakNeutralizing HCl generated from reactions with neutral amines.Non-nucleophilic and sterically hindered, which prevents it from competing with the primary nucleophile.
DBU OrganicStrongA non-nucleophilic alternative to inorganic bases for sensitive substrates.Can be effective where inorganic bases cause solubility issues.

Q2: How does the choice of solvent affect the reaction rate?

A2: The solvent has a profound effect on the rate of SN2 reactions. The general trend for promoting SN2 reactions is:

Polar Aprotic > Polar Protic > Nonpolar

  • Polar aprotic solvents (DMF, DMSO, MeCN): These solvents are ideal as they solvate the cation of the base but not the nucleophilic anion, leading to a high effective nucleophilicity and faster reaction rates.

  • Polar protic solvents (H₂O, EtOH, MeOH): These solvents form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction.

  • Nonpolar solvents (Toluene, Hexane): These solvents are generally poor choices as they do not effectively dissolve the ionic reactants.

The effect of the solvent on reaction kinetics is due to its influence on the relative stabilization of the reactants and the transition state.[3]

Q3: Can I use Phase-Transfer Catalysis for this reaction?

A3: Yes, Phase-Transfer Catalysis (PTC) can be an excellent technique for reactions involving this compound, especially when using an inorganic base that is insoluble in the organic reaction medium. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs. This can lead to faster reaction rates, milder reaction conditions, and often eliminates the need for expensive anhydrous solvents.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine using K₂CO₃ in DMF
  • To a solution of the amine (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be heated to 50-60 °C.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available from: [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 2-Chloro-3-(chloromethyl)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(chloromethyl)quinoline is a privileged pharmacophore and a critical electrophilic intermediate in the synthesis of tricyclic heterocycles, including furo[2,3-b]quinolines and thieno[2,3-b]quinolines. Its high reactivity makes it prone to hydrolysis (reverting to the alcohol) or dimerization, necessitating rigorous structural verification.

This guide provides a comparative NMR analysis of the target molecule against its synthetic precursors—2-chloro-3-formylquinoline (Aldehyde) and 2-chloro-3-(hydroxymethyl)quinoline (Alcohol). We focus on distinguishing these species using diagnostic 1H and 13C chemical shifts to ensure protocol validity in drug discovery workflows.

Synthesis Context & Impurity Profile

To interpret the NMR data accurately, one must understand the genesis of the sample. The standard synthesis via the Meth-Cohn method introduces specific impurity risks.

Reaction Pathway & Analytical Checkpoints

The synthesis proceeds from acetanilides via Vilsmeier-Haack cyclization, reduction, and chlorination.

SynthesisWorkflow Acetanilide Acetanilide (Starting Material) Aldehyde 2-Cl-3-formylquinoline (Aldehyde Precursor) Acetanilide->Aldehyde POCl3/DMF (Vilsmeier-Haack) Alcohol 2-Cl-3-(hydroxymethyl) quinoline (Intermediate) Aldehyde->Alcohol NaBH4/MeOH (Reduction) Target 2-Cl-3-(chloromethyl) quinoline (TARGET) Aldehyde->Target Incomplete Reduction Alcohol->Target SOCl2 (Chlorination) Target->Alcohol Hydrolysis (Moisture)

Figure 1: Synthetic pathway highlighting critical analytical checkpoints. Red dashed lines indicate potential degradation or carryover impurities detectable by NMR.

Comparative NMR Analysis

The primary challenge is distinguishing the chloromethyl target from the hydroxymethyl intermediate, as their proton environments are sterically similar.

Diagnostic 1H NMR Markers (400 MHz, CDCl₃)

The shift of the methylene protons (-CH₂-) and the H-4 aromatic proton are the most reliable indicators of reaction progress.

Proton Assignment2-Cl-3-formyl (Aldehyde)2-Cl-3-hydroxymethyl (Alcohol)2-Cl-3-chloromethyl (Target) Diagnostic Note
-CHO 10.55 ppm (s) Disappearance confirms reduction.
-CH₂- 4.92 ppm (d/s) 4.85 ppm (s) Critical Region. Alcohol couples with OH (broad d) unless D₂O exchange is used. Target is a sharp singlet.
-OH ~2.5 - 5.0 ppm (br)Broad variable peak; disappears with D₂O shake.
H-4 (Aromatic) 8.75 ppm (s) 8.25 ppm (s) 8.32 ppm (s) The H-4 singlet shifts upfield upon reduction of the carbonyl.
H-5 to H-8 7.6 - 8.1 ppm (m)7.5 - 8.0 ppm (m)7.5 - 8.1 ppm (m)Multiplets overlap; less useful for purity checks.

Expert Insight: In CDCl₃, the methylene protons of the alcohol and chloride are very close (<0.1 ppm difference). Do not rely solely on 1H NMR for confirmation. If the peak at ~4.9 ppm is broad, it suggests the alcohol. If it is a sharp singlet and the integration matches the H-4 proton (2:1 ratio), it is likely the chloride.

Definitive 13C NMR Markers (100 MHz, CDCl₃)

Carbon NMR provides the definitive structural proof due to the significant electronegativity difference between Oxygen and Chlorine affecting the methylene carbon shift.

Carbon AssignmentAldehyde (ppm)Alcohol (ppm)Target (ppm) Δ (Target - Alcohol)
-CH₂-X 62.5 42.8 ~20 ppm shift (Definitive)
C=O 189.5
C-2 (Cl-C=N) 149.8150.1150.5 Deshielded by N and Cl.
C-4 138.5136.2137.1

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity and prevents misinterpretation of the chloromethyl vs. hydroxymethyl species.

Step 1: Sample Preparation[1]
  • Solvent: Use CDCl₃ (99.8% D) verified to be acid-free. Old chloroform can contain HCl, which may protonate the quinoline nitrogen, causing significant downfield shifts of aromatic protons.

  • Concentration: 10-15 mg for 1H; 30-50 mg for 13C.

  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters[1]
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (d1): ≥ 2.0 seconds (essential for accurate integration of the isolated H-4 proton).

    • Scans: 16.

  • 13C NMR (DEPT-135 is Mandatory):

    • Run a standard proton-decoupled 13C.

    • Run DEPT-135: This will show the -CH₂- peak as inverted (negative) .

    • Validation: If the peak at 62 ppm (Alcohol) is present, the reaction is incomplete. The Target peak must appear at ~43 ppm (Negative in DEPT).

Step 3: Data Processing & Logic Check

Use the following decision tree to validate your product.

AnalyticalLogic Start Acquire 1H & 13C NMR CheckCHO Check 1H: Peak at >10 ppm? Start->CheckCHO ImpurityAldehyde Impurity: Unreacted Aldehyde CheckCHO->ImpurityAldehyde Yes CheckCH2 Check 13C: Methylene Shift CheckCHO->CheckCH2 No Shift60 Peak at ~62 ppm CheckCH2->Shift60 Detected Shift40 Peak at ~43 ppm CheckCH2->Shift40 Detected ResultAlc Result: Hydroxymethyl Intermediate (Incomplete Chlorination) Shift60->ResultAlc ResultPure Result: Pure 2-Cl-3-(chloromethyl)quinoline Shift40->ResultPure

Figure 2: Analytical logic tree for validating the this compound scaffold.

Troubleshooting & Stability

  • Broad Peaks? The nitrogen in the quinoline ring can coordinate with metal ions or trace acids. If peaks are broad, filter the solution through a small plug of basic alumina before analysis.

  • Missing C-2 Signal? The C-2 carbon (attached to Cl and N) often has a long relaxation time and no NOE enhancement. If it is missing in the 13C spectrum, increase the relaxation delay (d1) to 3-5 seconds.

  • Sample Degradation: The chloromethyl group is reactive.[1] Do not store the NMR sample in CDCl₃ for prolonged periods (>24 hours), as trace HCl in the solvent can induce autocatalytic decomposition.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Bhat, B. A., et al. (2005).[2] Synthesis and biological evaluation of new 2-chloro-3-formylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(12), 3177-3180. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for CH2-Cl vs CH2-OH shifts).

Sources

Rapid Structural Validation of Quinoline Derivatives: An IR Spectroscopy Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the high-throughput environment of medicinal chemistry, waiting for NMR time for every intermediate is a bottleneck. This guide objectively evaluates Infrared (IR) Spectroscopy as a frontline "decision gate" tool for confirming the synthesis of quinoline derivatives—a privileged scaffold in antimalarial and anticancer drug discovery.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers a superior Time-to-Insight ratio for monitoring the specific functional group transformations inherent in quinoline cyclization (e.g., the Friedländer synthesis).

Comparative Analysis: IR vs. NMR vs. MS

The following table contrasts the operational utility of IR against its alternatives in the context of quinoline synthesis.

FeatureFT-IR (ATR) 1H NMR (400 MHz) Mass Spectrometry (LC-MS)
Primary Utility Functional Group Verification (Did the ring close?)Structural Elucidation (Exact connectivity)Molecular Weight (Formula confirmation)
Sample Prep Time < 1 minute (Neat solid)10–15 mins (Deuterated solvent)5–10 mins (Dilution/Filtering)
Cost Per Run NegligibleHigh (Solvents/Tubes/Cryogens)Moderate (Solvents/Columns)
Sensitivity ModerateLow (Requires mg quantities)High (Picogram range)
Blind Spot Cannot distinguish isomers easily (e.g., substitution patterns)None (with 2D experiments)Cannot distinguish isomers with same fragmentation
Decision Role Go/No-Go Gate: "Did the reaction work?"Final Validation: "Is it pure?"Confirmation: "Is the mass correct?"

Scientific Principles: The Spectral Shift

To effectively use IR for confirmation, one must understand the vibrational causality. The synthesis of a quinoline derivative (specifically via the Friedländer or Skraup methods) involves the condensation of an amine and a carbonyl, followed by dehydration to form the aromatic heterocycle.[1][2][3]

The "Disappearance" Protocol

The most reliable IR evidence for quinoline formation is negative evidence —the disappearance of precursor signals.

  • Loss of N-H Stretch: The starting material (e.g., 2-aminobenzophenone) exhibits distinct N-H stretching (primary amine doublet) at 3300–3500 cm⁻¹ . Cyclization consumes this amine.

  • Loss of Carbonyl (C=O): The ketone/aldehyde carbonyl stretch at 1650–1700 cm⁻¹ is lost upon aromatization.

  • Gain of C=N (Imine/Heterocycle): A new, sharp band appears at 1590–1620 cm⁻¹ , representing the C=N bond integrated into the aromatic system.

Visualization: Spectral Logic Pathway

The following diagram illustrates the logical flow of functional group transformation detectable by IR.

SpectralLogic Precursor Precursors (2-Aminoaryl ketone + Ketone) Reaction Cyclization & Dehydration Precursor->Reaction NH_Peak N-H Stretch (3300-3500 cm⁻¹) High Intensity Precursor->NH_Peak Present CO_Peak C=O Stretch (1660-1700 cm⁻¹) Strong Dipole Precursor->CO_Peak Present Product Quinoline Derivative Reaction->Product CN_Peak C=N Ring Stretch (1590-1620 cm⁻¹) Medium Intensity Product->CN_Peak Appears Arom_Peak Skeletal Vib. (1500-1600 cm⁻¹) Product->Arom_Peak Enhanced NH_Peak->Reaction Consumed CO_Peak->Reaction Consumed

Caption: Logical mapping of functional group transformations during quinoline synthesis. Red nodes indicate disappearing signals; Blue nodes indicate appearing signals.

Experimental Protocol

This protocol validates the synthesis of 2-Methylquinoline via the Friedländer method. This specific derivative is chosen because the methyl group provides a clear C-H aliphatic signal contrast against the aromatic background.

Materials
  • Precursors: 2-Aminobenzaldehyde, Acetone.

  • Catalyst: Ethanolic KOH (10%).

  • Instrument: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Workflow
Phase 1: Synthesis[4]
  • Reflux: Dissolve 2-aminobenzaldehyde (5 mmol) and acetone (6 mmol) in 10 mL ethanol. Add 0.5 mL of 10% ethanolic KOH. Reflux at 80°C for 3 hours.

  • Monitor: Spot TLC. Crucial: Do not stop reaction until the starting amine spot (visualized with ninhydrin) is faint.

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water, dry over Na₂SO₄, and concentrate.

Phase 2: IR Screening (The Decision Gate)
  • Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air).

  • Precursor Scan: Run a scan of pure 2-aminobenzaldehyde. Note the N-H doublet at 3400/3300 cm⁻¹.

  • Product Scan: Place ~2 mg of the crude solid on the crystal. Apply high pressure (clamp). Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Wipe crystal with acetone immediately to prevent cross-contamination.

Visualization: Validation Workflow

Workflow Start Crude Product Isolated IR_Scan Run FT-IR (ATR) Start->IR_Scan Decision Check 3300-3500 cm⁻¹ (N-H Region) IR_Scan->Decision Fail Peaks Present: Incomplete Reaction Decision->Fail Doublet Visible Pass Region Silent: Cyclization Likely Decision->Pass No Peaks Recycle Return to Reflux Fail->Recycle NMR Proceed to 1H NMR (Final Structure) Pass->NMR

Caption: The "Decision Gate" workflow. IR is used to prevent wasting NMR resources on incomplete reactions.

Data Interpretation & Supporting Evidence

The following table provides the specific wavenumbers expected for a successful conversion. These values are consistent with standard spectroscopic literature for quinolines [1][2].[5]

Comparative Spectral Data Table
Vibrational ModePrecursor (2-Aminobenzaldehyde) Product (2-Methylquinoline) Interpretation
N-H Stretch 3420, 3320 cm⁻¹ (Doublet)Absent Primary Indicator. Complete consumption of the amine.
C=O Stretch 1660–1680 cm⁻¹ (Strong)Absent Loss of the aldehyde carbonyl indicates ring closure.
C=N Stretch Absent1615–1625 cm⁻¹ (Med-Strong)Formation of the pyridine ring within the quinoline system.
C=C Aromatic 1600, 1580 cm⁻¹1600, 1560, 1500 cm⁻¹ Complex splitting pattern due to bicyclic conjugation.
C-H (sp³) Absent2920–2960 cm⁻¹ Weak signal confirming the incorporation of the methyl group (from acetone).
C-H (sp²) 3050 cm⁻¹3030–3060 cm⁻¹ Aromatic protons (less diagnostic, but must be present).
Troubleshooting Common Anomalies
  • Broad Hump at 3400 cm⁻¹: If the N-H doublet is gone but a broad hump remains, the sample likely contains water (wet solvent). Dry the sample and rescan.[6]

  • Peak at 1690 cm⁻¹: If a weak carbonyl peak persists, unreacted 2-aminobenzaldehyde is present. Recrystallization is required before NMR.

Conclusion

IR spectroscopy is not a replacement for NMR, but it is an essential process analytical technology (PAT) for quinoline synthesis. By focusing on the disappearance of the N-H and C=O stretches and the appearance of the C=N band , researchers can rapidly validate the success of the Friedländer condensation. This protocol saves valuable time and resources by ensuring only high-probability candidates proceed to high-field NMR analysis.

References

  • Organic Chemistry Portal. (2024). Friedländer Synthesis: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Synthesis and DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: FT-IR Spectra and Computational Analysis. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-Chloro-3-(chloromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][2] This versatility stems from the quinoline core's ability to interact with various biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.

Within this vast family, 2-Chloro-3-(chloromethyl)quinoline stands out as a particularly valuable synthetic intermediate. The presence of two reactive sites—the chlorine atom at the C2 position and the chloromethyl group at the C3 position—allows for facile derivatization and the creation of extensive libraries of novel compounds. The chlorine at C2 is susceptible to nucleophilic substitution, while the chloromethyl group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, phenols, thiols, and azides.

This guide provides a comparative analysis of the biological activities of various analogs derived from this versatile scaffold, supported by experimental data and detailed protocols for their evaluation. We will explore how structural modifications influence anticancer, antimicrobial, and anti-inflammatory efficacy, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential. Much of the synthetic work in this area begins with 2-chloro-3-formylquinoline, a direct precursor that can be synthesized efficiently via the Vilsmeier-Haack reaction and subsequently converted to the target chloromethyl intermediate.[1][3]

Synthetic Pathways: From a Common Precursor to Diverse Analogs

The primary route to the 2-chloro-3-substituted quinoline core is the Vilsmeier-Haack reaction, which utilizes N-arylacetamides and a formylating agent (e.g., POCl₃/DMF) to construct the quinoline ring system, yielding 2-chloro-3-formylquinoline.[3] This aldehyde is a critical branching point. It can be reduced to the corresponding alcohol and subsequently chlorinated to yield the highly reactive this compound. This intermediate serves as the launching point for synthesizing a multitude of analogs through nucleophilic substitution at the chloromethyl position.

The diagram below illustrates the general synthetic logic for creating diverse chemical entities from a common quinoline precursor. This strategic approach allows researchers to systematically modify peripheral chemical groups and study their impact on biological function.

Synthetic_Workflow cluster_analogs Analog Synthesis via Nucleophilic Substitution Acetanilide N-Arylacetamides Vilsmeier Vilsmeier-Haack Reaction (POCl3 / DMF) Acetanilide->Vilsmeier Precursor 2-Chloro-3-formylquinoline Vilsmeier->Precursor Reduction Reduction (e.g., NaBH4) Precursor->Reduction Alcohol 2-Chloro-3-(hydroxymethyl)quinoline Reduction->Alcohol Chlorination Chlorination (e.g., SOCl2) Alcohol->Chlorination Core This compound Chlorination->Core Amine Amine Analogs (R-NH2) Core->Amine R-NH2 Thiol Thioether Analogs (R-SH) Core->Thiol R-SH Azide Azide Intermediate Core->Azide NaN3 Triazole 1,2,3-Triazole Analogs (via Click Chemistry) Azide->Triazole Alkyne, Cu(I)

Caption: General synthetic workflow for this compound analogs.

Comparative Biological Evaluation

The true value of a chemical scaffold is demonstrated by the biological activity of its derivatives. Here, we compare the performance of various analogs across three key therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-documented anticancer agents, often acting through mechanisms like topoisomerase inhibition, kinase inhibition, and induction of apoptosis.[4][5] Analogs of 2-chloro-3-substituted quinolines have shown significant cytotoxic potential against a range of human cancer cell lines.

The causality behind this activity often relates to the planar quinoline ring intercalating with DNA, while the side chain at the C3 position interacts with key enzymatic residues. For instance, the introduction of heterocyclic moieties like benzothiazole or pyrazole can enhance binding affinity and selectivity.[6][7]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM) of 2-Chloro-3-substituted Quinoline Analogs

Compound ID C3-Substituent MCF-7 (Breast) A549 (Lung) HCT-116 (Colon) HepG-2 (Liver) Reference
5c (E)-N-(6-fluorobenzo[d]thiazol-2-yl)methanimine 12.73 13.76 - - [6]
5f (E)-N-(6-chlorobenzo[d]thiazol-2-yl)methanimine 13.78 13.44 - - [6]
5i (E)-N-(6-nitrobenzo[d]thiazol-2-yl)methanimine 10.65 10.89 - - [6]
7b Fused 1-cyclohexen-4-yl 28.2 15.8 19.3 21.6 [5]
6d 2-Cyano-N'-(p-tolyl)acetohydrazonamide - - 1.50 0.90 [8]

| Doxorubicin | Standard Drug | ~0.05 | ~0.1 | ~0.07 | ~0.4 | (Typical) |

Structure-Activity Relationship (SAR) Insights:

  • Schiff Base Analogs (5c, 5f, 5i): The data suggests that electron-withdrawing groups on the benzothiazole ring (e.g., -F, -Cl, and especially -NO₂) enhance cytotoxic activity against both MCF-7 and A549 cell lines.[6] The nitro-substituted analog 5i was the most potent in this series.

  • Fused Ring Systems (7b): The creation of a more complex, rigid heterocyclic system at the C3 position, as seen in compound 7b , confers broad-spectrum anticancer activity, showing efficacy against all four tested cell lines with IC₅₀ values ranging from 15.8 to 28.2 µM.[5]

  • Hetaryl Analogs (6d): The introduction of a hetaryl moiety, such as in compound 6d , can lead to highly potent and selective activity, with sub-micromolar efficacy against colon (HCT-116) and liver (HepG-2) cancer cells.[8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Quinoline derivatives have emerged as a promising source of such compounds.[9][10] Modifications at the C3-methyl position can profoundly influence the spectrum and potency of antimicrobial action. The lipophilicity and electronic nature of the substituent are critical for penetrating microbial cell walls and interacting with intracellular targets.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Quinoline Analogs

Compound ID C3-Substituent Class S. aureus E. coli C. albicans A. niger Reference
Quinoline-Triazole 1 1,2,4-Triazole 6.25 >100 12.5 25 [10]
Quinoline-Triazole 2 1,2,4-Triazole 12.5 50 6.25 12.5 [10]
Quinolinequinone QQ1 Quinoline-5,8-dione 1.22 >100 >100 >100 [9]
Quinolinequinone QQ6 Quinoline-5,8-dione 1.22 >100 >100 >100 [9]
Ciprofloxacin Standard Drug ~1 ~0.015 N/A N/A (Typical)

| Fluconazole | Standard Drug | N/A | N/A | ~0.5 | ~16 | (Typical) |

Structure-Activity Relationship (SAR) Insights:

  • Triazole Hybrids: The incorporation of a 1,2,4-triazole moiety often imparts significant antimicrobial properties. The specific substitution pattern on the triazole and quinoline rings determines the spectrum of activity, with some compounds showing potent activity against Gram-positive bacteria (S. aureus) and others against fungi (C. albicans).[10]

  • Quinolinequinones (QQ1, QQ6): These analogs demonstrate very potent activity against Gram-positive bacteria, with MIC values against S. aureus (1.22 µg/mL) that are comparable to standard antibiotics.[9] However, their activity against Gram-negative bacteria like E. coli is limited, likely due to differences in cell wall structure and efflux pump mechanisms.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX) or modulating pro-inflammatory cytokine production.[3][11] The synthesis of quinoline-azetidinone hybrids from 2-chloro-3-formylquinoline has yielded compounds with significant in vivo anti-inflammatory effects.

Table 3: Comparative In Vivo Anti-inflammatory Activity of Quinoline-Azetidinone Analogs

Compound ID Substituent on Azetidinone Ring % Inhibition of Paw Edema @ 3h Reference
6a 2-methoxyphenyl 58.73 [3]
6b 4-methoxyphenyl 60.31 [3]
6e 4-chlorophenyl 53.96 [3]

| Indomethacin | Standard Drug | 65.07 |[3] |

Structure-Activity Relationship (SAR) Insights:

  • Azetidinone Hybrids: The fusion of an azetidinone (β-lactam) ring to the quinoline scaffold via a tetrazole linker produces potent anti-inflammatory agents.

  • Electronic Effects: The presence of electron-donating methoxy groups on the phenyl ring of the azetidinone moiety (compounds 6a and 6b ) resulted in higher anti-inflammatory activity compared to the electron-withdrawing chloro group (compound 6e ). The 4-methoxy substituted analog 6b showed the highest activity in the series, approaching that of the standard drug Indomethacin.[3]

Proposed Mechanism of Action: Kinase Inhibition Pathway

Many quinoline-based anticancer agents function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical mechanism where a quinoline analog binds to the ATP-binding pocket of a receptor tyrosine kinase (RTK), preventing downstream signaling.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active RTK (Active) (Phosphorylated) RTK_inactive->RTK_active Dimerizes & Autophosphorylates ADP ADP RTK_active->ADP Pathway Downstream Signaling Cascade RTK_active->Pathway Activates Ligand Growth Factor Ligand->RTK_inactive Binds ATP ATP ATP->RTK_active Analog Quinoline Analog Analog->RTK_active Inhibits (Blocks ATP Binding) Response Cell Proliferation & Survival Pathway->Response Apoptosis Apoptosis (Blocked) Pathway->Apoptosis

Caption: Hypothetical mechanism of kinase inhibition by a quinoline analog.

Self-Validating Experimental Protocols

To ensure scientific rigor, the protocols described below are based on established, widely validated methodologies. The inclusion of positive and negative controls is essential for self-validation, confirming that the assay system is performing as expected.

Protocol 1: In Vitro Anticancer Evaluation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Self-Validation:

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm cell sensitivity.

    • Negative Control: Vehicle (e.g., DMSO) treated cells to establish baseline viability (100%).

    • Blank: Medium without cells to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Causality: The antimicrobial agent, if effective, will inhibit microbial growth in the broth, preventing the turbidity that would otherwise result from replication.

  • Self-Validation:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Microorganism inoculated in broth with vehicle (DMSO) to confirm normal growth.

    • Sterility Control: Broth only (no inoculum) to ensure medium sterility.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each quinoline analog in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Causality: Sub-plantar injection of carrageenan, an irritant, induces a local, acute inflammatory response characterized by edema (swelling). An effective anti-inflammatory agent will reduce the volume of this swelling.

  • Self-Validation:

    • Positive Control: A known NSAID (e.g., Indomethacin) to confirm the model's responsiveness.

    • Negative Control: Vehicle-treated group to establish the maximum inflammatory response.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Outlook

The this compound scaffold is a proven and highly effective platform for the development of novel therapeutic agents. By leveraging its reactive handles, chemists can readily generate a vast chemical space of diverse analogs. The experimental data clearly demonstrate that targeted modifications to the C3-substituent can yield compounds with potent and selective anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide—such as the beneficial effect of electron-withdrawing groups for cytotoxicity and electron-donating groups for anti-inflammatory action—provide a rational basis for the future design of next-generation quinoline-based drugs. Further exploration, including the synthesis of novel heterocyclic hybrids and detailed mechanistic studies, will undoubtedly unlock the full therapeutic potential of this remarkable molecular framework.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies.

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. PubMed.

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.

  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Royal Society of Chemistry.

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed.

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. National Institutes of Health.

  • Biological Activities of Quinoline Derivatives. Bentham Science.

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. International Journal of Innovative Research in Technology.

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate.

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate.

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health.

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate.

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed.

  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. ResearchGate.

  • Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI.

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.

  • Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. National Institutes of Health.

  • Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. ResearchGate.

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Juniper Publishers.

  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. MDPI.

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety. PubMed.

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. National Institutes of Health.

  • Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. ResearchGate.

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Comparative Guide: TLC Monitoring for the Synthesis of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-chloro-3-(chloromethyl)quinoline (Target Product, TP ) is a critical intermediate step in the production of furo[2,3-b]quinoline alkaloids and other fused heterocyclic systems. The most robust synthetic route involves the chlorination of 2-chloro-3-(hydroxymethyl)quinoline (Starting Material, SM ) using thionyl chloride (


) or phosphorus oxychloride (

).

This guide compares Thin Layer Chromatography (TLC) methodologies for monitoring this transformation. Unlike simple alkyl halides, the quinoline nitrogen introduces basicity that can cause peak tailing, while the reactive benzylic chloride moiety presents stability challenges on acidic silica.[1] This document provides an evidence-based comparison of mobile phase systems and stationary phases to ensure precise reaction monitoring.[1]

Chemical Context & Reaction Pathway

To effectively monitor the reaction, one must understand the polarity shift occurring during the synthesis.[1]

  • Starting Material (SM): 2-Chloro-3-(hydroxymethyl)quinoline.

    • Properties: Polar, Hydrogen-bond donor (OH group).[1] Lower

      
      .[1]
      
  • Target Product (TP): this compound.[2][3]

    • Properties: Lipophilic, Non-polar.[1] Higher

      
      .
      
  • Potential Impurity: 2-Chloro-3-formylquinoline (Aldehyde precursor if reduction was incomplete) or Hydrolysis products.

Visualization of the Reaction Pathway

ReactionPathway Fig 1: Reaction Pathway and Polarity Shift for TLC Monitoring SM SM: 2-Chloro-3- (hydroxymethyl)quinoline (Polar, Low Rf) TP TP: 2-Chloro-3- (chloromethyl)quinoline (Non-Polar, High Rf) SM->TP Chlorination (Nucleophilic Substitution) Reagent Reagent: SOCl2 / POCl3 Reagent->TP Impurity Impurity: Hydrolysis (Reversion to SM) or Aldehyde TP->Impurity Hydrolysis on Acidic Silica

Comparative Analysis of TLC Systems

The following comparison evaluates three distinct mobile phase systems and two stationary phase types. Data is derived from standard chromatographic behavior of quinoline derivatives.[1][4]

Mobile Phase Comparison
SystemComposition (v/v)Separation Efficiency (

)

(SM)

(TP)
Verdict
System A (Standard) Hexane : Ethyl Acetate (7:3) Moderate~0.25~0.65Recommended. Best balance of polarity for routine monitoring.
System B (Aromatic) Toluene : Acetone (9:1) High~0.20~0.70Excellent.

interactions with toluene sharpen quinoline spots.[1]
System C (Polar) DCM : Methanol (95:5) Low~0.40>0.85Not Recommended. Product elutes near solvent front; poor resolution.[1]
Stationary Phase Comparison: Silica Gel 60 vs. HPTLC
FeatureStandard Silica Gel 60

HPTLC Silica Gel 60

Particle Size 10–12 µm5–6 µm
Resolution StandardHigh (Sharper bands, less diffusion)
Sample Volume 1–5 µL0.1–0.5 µL
Suitability Routine Monitoring. Sufficient for determining reaction completion.[1]Quantitative Analysis. Required if quantifying trace impurities (e.g., <1% aldehyde).[1]

Detailed Experimental Protocol

This protocol uses System A (Hexane:EtOAc 7:3) but includes a critical modification to prevent "tailing" caused by the basic quinoline nitrogen.

Materials Required[5][6][7][8][9][10][11][12][13][14]
  • Stationary Phase: Aluminum-backed Silica Gel 60

    
     plates (Merck or equivalent).[1]
    
  • Mobile Phase: Hexane (HPLC grade), Ethyl Acetate, Triethylamine (TEA).[1]

  • Visualization: UV Lamp (254 nm).[1][4][5]

Step-by-Step Methodology
  • Chamber Preparation (Saturation):

    • Mix Hexane and Ethyl Acetate in a 7:3 ratio.[1]

    • Critical Step: Add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Why? Silica gel is slightly acidic (

      
      ).[1] The basic nitrogen in the quinoline ring interacts with silanol groups, causing streaking.[1] TEA blocks these active sites, resulting in sharp, round spots [1].[1]
      
    • Place filter paper in the chamber and allow to saturate for 15 minutes.[1]

  • Sample Preparation:

    • Standard (SM): Dissolve ~5 mg of 2-chloro-3-(hydroxymethyl)quinoline in 1 mL DCM.

    • Reaction Mixture (RM): Withdraw 20 µL of reaction mass. Quench into 100 µL saturated

      
       (to neutralize thionyl chloride), then extract with 100 µL DCM. Use the organic layer.[1]
      
    • Caution: Direct spotting of acidic reaction mixtures (

      
      ) destroys the silica binder and alters 
      
      
      
      values.[1]
  • Spotting & Development:

    • Spot 3 lanes: SM, Co-spot (SM+RM), and RM.[1]

    • Develop the plate until the solvent front reaches 1 cm from the top.[1]

  • Visualization & Analysis:

    • Dry the plate with a stream of cold air.[1] Avoid hot air, as heat can degrade the thermally unstable chloromethyl derivative on the silica surface.[1]

    • Visualize under UV light (254 nm).[1][4][5] The quinoline core is strongly UV active.[1]

    • Success Criteria: Disappearance of the polar SM spot (

      
      ) and appearance of a single non-polar spot (
      
      
      
      ).[1]

Expert Insights & Troubleshooting

The "Hydrolysis Artifact"

The chloromethyl group at the 3-position is benzylic-like and susceptible to nucleophilic attack.

  • Observation: You see a faint spot corresponding to the Alcohol (SM) in the RM lane, even after the reaction is known to be complete.[1]

  • Cause: The product hydrolyzes on the TLC plate due to residual moisture or acidity in the silica gel during the run.[1]

  • Solution: Use 2D-TLC.[1] Run the plate, dry it, then run it 90° in the same solvent.[1] If the "impurity" appears off-diagonal, it is being generated during the chromatography process, not in your reactor.

Logic Flow for Mobile Phase Optimization

OptimizationLogic Fig 2: Decision Logic for Mobile Phase Optimization Start Start: Hexane:EtOAc (7:3) Check1 Are spots streaking? Start->Check1 Action1 Add 1% Triethylamine (Blocks Silanol interactions) Check1->Action1 Yes Check2 Is separation < 0.2 Rf? Check1->Check2 No Action1->Check2 Action2 Switch to Toluene:Acetone (9:1) (Utilize Pi-Pi stacking) Check2->Action2 Yes Check3 Is Product at Solvent Front? Check2->Check3 No Action3 Increase Hexane ratio (e.g., 9:1) Check3->Action3 Yes

References

  • BenchChem Technical Support. (2025).[1][4][5] Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). Retrieved from [1]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][6] A versatile new synthesis of quinolines and related fused pyridines.[1][6][7] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[6][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[6] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2063384, this compound. Retrieved from [1]

  • ChemicalBook. (2025).[1][10] this compound Properties and Suppliers.[2][3][11] Retrieved from [1]

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Technical Guide: Structural Elucidation of Novel Quinoline-Based Heterocycles via Single Crystal X-Ray Diffraction (SC-XRD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based therapeutics—widely used as antimalarials, anticancer agents, and kinase inhibitors—structural ambiguity is a critical bottleneck. While NMR confirms connectivity, it often fails to definitively resolve rapid tautomeric exchange or predict solid-state bioavailability issues caused by


-

stacking.

This guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) as the definitive analytical "product" for characterizing novel quinoline derivatives. Unlike solution-state alternatives, SC-XRD provides absolute configuration, precise bond lengths to freeze tautomeric states, and direct insight into the supramolecular packing that dictates drug solubility.

Part 1: Comparative Analysis – SC-XRD vs. Alternatives

For a medicinal chemist synthesizing novel quinoline scaffolds (e.g., hydrazones, chalcones), the choice of analytical method dictates the depth of structural certainty.

Performance Matrix: Structural Elucidation Techniques[1][2]
FeatureSC-XRD (Gold Standard) Solution State NMR (1D/2D) DFT (Computational)
Primary Output 3D Atom Coordinates, Packing, Absolute Config.Connectivity, Chemical EnvironmentEnergy Minima, Predicted Geometry
Tautomer Resolution Definitive (via bond lengths)Ambiguous (Time-averaged signals)Theoretical preference only
Sample State Solid (Single Crystal required)SolutionVirtual
Intermolecular Data Direct observation (H-bonds,

-stacking)
NOESY (limited range)N/A (unless periodic boundary applied)
Time to Result 2–24 Hours (post-crystallization)10–60 MinutesHours to Days
Key Limitation Requires high-quality crystal growthRapid exchange blurs signalsDepends on basis set accuracy
The Critical Differentiator: Tautomerism in Quinolines

Quinoline derivatives, particularly those with hydrazone or amide side chains, often exist in dynamic equilibrium between enol-imine and keto-enamine forms.

  • NMR Failure Mode: In solution, proton transfer is often faster than the NMR time scale, resulting in broadened or averaged peaks that obscure the true dominant species.

  • SC-XRD Solution: Crystallization "freezes" the molecule in its most stable low-energy conformation. By measuring specific bond lengths, SC-XRD mathematically proves the tautomer.

Metric for Validation:

  • C=N (Imine): ~1.28–1.30 Å

  • C-N (Single Bond): ~1.35–1.40 Å

  • C=O (Ketone): ~1.20–1.23 Å

  • C-O (Enol): ~1.34–1.36 Å

Part 2: Technical Deep Dive – Supramolecular Architecture

Understanding the crystal lattice of quinolines is not just about structure; it is about predicting bioavailability . Quinolines are planar, aromatic systems prone to aggregation.

- Stacking Interactions

Novel quinolines frequently form "face-to-face" or "offset"


-stacking arrangements.
  • Impact: Strong stacking (centroid-centroid distance < 3.8 Å) often correlates with poor aqueous solubility .

  • Observation: SC-XRD allows you to measure the slippage angle and centroid distance. If your derivative shows continuous infinite

    
    -stacked chains, formulation will likely require disruption strategies (e.g., salt formation or co-crystallization).
    
Hydrogen Bonding Networks

Functionalized quinolines (e.g., 8-hydroxyquinoline derivatives) utilize the quinoline nitrogen (


) as a hydrogen bond acceptor.
  • Common Motif: Centrosymmetric dimers held together by

    
     interactions.
    
  • Significance: These networks stabilize the crystal lattice, increasing the melting point and altering dissolution rates.

Part 3: Experimental Protocols

Protocol A: Crystal Growth for Planar Quinolines

Objective: Grow single crystals (


 mm) suitable for diffraction.
Challenge: Planar quinolines tend to form thin, brittle needles or stack too rapidly, causing twinning.

Method: Slow Evaporation (Optimized)

  • Solvent Selection: Prepare a saturated solution using a binary system.

    • System A (Polar): Ethanol/Dichloromethane (1:1). Good for hydrazones.

    • System B (Non-polar): Chloroform/Hexane (Slow diffusion).

  • Dissolution: Dissolve 10–20 mg of the quinoline derivative in 2 mL of the "good" solvent (e.g., DCM). Sonicate if necessary to ensure no micro-particles remain (these induce rapid, poor nucleation).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean, narrow scintillation vial. Dust is the enemy of single crystals.
    
  • Evaporation Control: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle.

    • Why? Slows solvent loss, allowing molecules to orient correctly into the lattice rather than crashing out as powder.

  • Incubation: Store in a vibration-free environment at constant temperature (

    
    ) for 3–7 days.
    
Protocol B: Data Collection & Refinement Strategy
  • Mounting: Select a crystal with defined faces. Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Quinolines often have rotating side groups (e.g., phenyl rings). Low temperature reduces thermal vibration (ellipsoids), improving the precision of bond lengths needed to distinguish tautomers.

  • Refinement (SHELXL/OLEX2):

    • Locate the quinoline core first (planar rigid body).

    • Check for Disorder : If the side chain is flexible, it may occupy two positions. Model with split occupancy (e.g., 60:40).

    • Hydrogen Atoms: For tautomeric protons (N-H vs O-H), locate them in the Difference Fourier Map rather than placing them geometrically. This is the "smoking gun" for structural proof.

Part 4: Visualizations

Diagram 1: Structural Elucidation Workflow

This logic flow illustrates the decision-making process when characterizing a new quinoline derivative.

QuinolineWorkflow Synthesis Synthesis of Quinoline Derivative Solubility Check Solubility Synthesis->Solubility Crystallization Crystal Growth (Slow Evaporation) Solubility->Crystallization GoodCrystal Single Crystal? Crystallization->GoodCrystal XRD_Collect SC-XRD Data Collection (100 K) Structure_Sol Structure Solution (Direct Methods) XRD_Collect->Structure_Sol Refinement Refinement & Tautomer Check Structure_Sol->Refinement TautomerID Analyze Bond Lengths (C-N vs C=N) Refinement->TautomerID GoodCrystal->Crystallization No (Re-seed/Change Solvent) GoodCrystal->XRD_Collect Yes

Caption: Workflow for transitioning from crude synthesis to definitive structural validation via SC-XRD.

Diagram 2: Tautomer Identification Logic

How to use crystallographic data to definitively assign the tautomeric state of a Quinoline-Hydrazone derivative.

TautomerLogic InputData Refined Structure Data MeasureCN Measure C(8)-N(hydrazone) Bond Length InputData->MeasureCN ShortBond Length ~1.28-1.30 Å (Double Bond Character) MeasureCN->ShortBond LongBond Length ~1.35-1.39 Å (Single Bond Character) MeasureCN->LongBond EnolForm CONCLUSION: Enol-Imine Form (OH present) ShortBond->EnolForm KetoForm CONCLUSION: Keto-Enamine Form (NH present) LongBond->KetoForm

Caption: Decision tree for distinguishing Enol-Imine vs. Keto-Enamine tautomers using bond length metrics.

References

  • BenchChem. (2025).[1][2][3] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. PMC9272341. Retrieved from

  • ResearchGate. (2019). Structures of the quinoline derivatives: Deformation density maps and Hirshfeld atom refinement. Retrieved from

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from

  • Birkbeck, University of London. Comparison of NMR and X-ray crystallography. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-Chloro-3-(chloromethyl)quinoline (CAS: 90097-52-2) is not merely a standard organic building block; it possesses a dual-hazard profile due to its quinoline scaffold and the highly reactive chloromethyl moiety (


).[1][2][3][4]

From a disposal standpoint, this compound must be treated as a potential alkylating agent and a lachrymator .[2] The chloromethyl group is susceptible to nucleophilic attack, meaning improper disposal (e.g., drain pouring) can result in uncontrolled hydrolysis, releasing hydrochloric acid (HCl) and potentially forming mutagenic byproducts in the water table.[1][2]

Immediate Safety Directive:

  • Primary Hazard: Skin/Eye Corrosion (H314) and Acute Toxicity (H302).

  • Reactivity: Hydrolyzes in water; reacts violently with strong oxidizers and bases.[2]

  • Disposal Class: Halogenated Organic Waste (High-Temperature Incineration).[3]

Technical Specifications & Physical Properties

Understanding the physical state is a prerequisite for selecting the correct waste stream.[2]

PropertySpecificationOperational Implication
CAS Number 90097-52-2Use for waste labeling and inventory tracking.[1][2][3]
Physical State Solid (Powder/Crystals)Dust inhalation risk; requires N95 or fume hood.[1][2][3]
Melting Point 114.0 – 118.0 °CStable solid at room temp; does not require cold storage for safety.[1][2][3]
Solubility Low (Water); High (DCM, EtOAc)Do not use water as the primary cleaning solvent.[1][2][3] Use organic solvents first.[2]
Reactivity Alkylating AgentStrict Segregation: Keep away from amines and ammonia to prevent toxic adduct formation.[1][2][3]

Personal Protective Equipment (PPE) Stratification

Standard lab coats are insufficient due to the permeation risk of halogenated aromatics.[2]

  • Hand Protection: Double-gloving is mandatory. [1][2][3]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield™) or thick Nitrile (8 mil) if handling bulk.

    • Rationale: Chlorinated aromatics can permeate standard nitrile in <15 minutes.[2]

  • Respiratory: Handling must occur within a certified chemical fume hood.[2] If weighing >10g outside a hood, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring solutions.[2]

Disposal Procedures (Step-by-Step)

Protocol A: Bulk Solid or Stock Solution Disposal

Use this for expired chemicals, failed reactions, or surplus inventory.[1][2]

  • Segregation: Isolate the material from non-halogenated solvents.[2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) waste container. Glass is acceptable but poses a breakage risk.[2]

    • Note: Ensure the container is rated for "Corrosive" waste.[2][4][5]

  • Solvent Carrier (If Solid): It is safer to dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) before adding it to the waste carboy.[2] This prevents "hot spots" of reactivity in the waste container.[2]

  • Labeling: Affix a hazardous waste label with the following specific data:

    • Constituents: this compound, Dichloromethane (if added).[1][2][3]

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.[1]

  • RCRA Classification: While not explicitly P- or U-listed by name, treat as D002 (Corrosive) if acidic, and manage as Halogenated Organic Waste for fuel blending/incineration.

Protocol B: Trace Residue & Glassware Decontamination

Use this for cleaning spatulas, flasks, and weighing boats.[1][2]

  • Organic Rinse (Step 1): Rinse glassware with Acetone or Dichloromethane to solubilize the organic residue.[2] Collect this rinse into the Halogenated Waste container.

  • Quenching (Step 2 - Chemical Deactivation):

    • Prepare a 5% Sodium Bicarbonate (

      
      )  or dilute Sodium Hydroxide (
      
      
      
      ) solution.
    • Soak the glassware in this alkaline bath for 1-2 hours.[3]

    • Mechanism:[4][5][6][7] The base promotes the hydrolysis of the reactive chloromethyl group (

      
      ), converting the alkylating agent into a less reactive alcohol.[1][2][3]
      
  • Final Wash: Rinse with water and soap.[2][8][9] The aqueous quench solution should be checked for pH (neutralize to pH 6-9) and disposed of via the Aqueous Waste stream, not down the drain, due to the presence of the quinoline ring.[1][2]

Waste Stream Logic Flow (Visualization)

The following diagram illustrates the decision matrix for handling this specific compound.

DisposalWorkflow Start START: this compound Waste Decision Determine Waste Type Start->Decision BulkSolid Bulk Solid / Pure Liquid Decision->BulkSolid Surplus/Expired Trace Trace Residue / Glassware Decision->Trace Cleaning Solubilize Dissolve in DCM or Compatible Halogenated Solvent BulkSolid->Solubilize RinseOrg Rinse 1: Acetone/DCM (Collect in Halogenated Waste) Trace->RinseOrg Container Transfer to HALOGENATED Waste Container (HDPE) Solubilize->Container Incineration FINAL DISPOSAL: High-Temp Incineration Container->Incineration RinseOrg->Container Quench Rinse 2: 5% NaHCO3 Soak (Hydrolysis of -CH2Cl) RinseOrg->Quench After Organic Rinse AqueousWaste Collect Aqueous Rinse (Check pH -> Aqueous Waste) Quench->AqueousWaste AqueousWaste->Incineration Treatment Plant

Figure 1: Decision matrix for segregating bulk chemical waste from trace residues to ensure safe hydrolysis and incineration.

Emergency Response (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate: The dust is a respiratory irritant.[2] Clear the immediate area.[2][5][7][8]

  • PPE Up: Don goggles, double gloves, and N95 (for solid) or Respirator (for solution).

  • Contain:

    • Solid: Cover with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad. Scoop into a wide-mouth jar.

    • Liquid: Absorb with Vermiculite or Chemizorb®.[2] Do not use sawdust (combustible reaction risk).

  • Decontaminate Surface: Wipe the area with a 5% Sodium Bicarbonate solution to neutralize any hydrolyzed HCl and deactivate traces.[2]

References

  • ChemicalBook. (2025).[2][4][9] this compound SDS & Properties. Retrieved from [1][2][3]

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: this compound (C2861).[1][3] Retrieved from [1][2][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Hazardous Waste Codes (F-List and D-List). Retrieved from

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. (Used for analog hazard extrapolation). Retrieved from [1][2][3]

Sources

Personal protective equipment for handling 2-Chloro-3-(chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Chloro-3-(chloromethyl)quinoline Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Hazard Characterization

Compound: this compound CAS: 90097-52-2 Physical State: Solid (White to light yellow crystalline powder)[1][2]

As a Senior Application Scientist, I cannot overstate the importance of respecting the chloromethyl moiety on this quinoline scaffold. While the "2-chloro" substitution adds stability, the chloromethyl group (


) functions as a potent alkylating agent .[1][2]

In biological systems, alkylating agents can form covalent bonds with nucleophilic centers in DNA (e.g., the N7 position of guanine), leading to cross-linking or mispairing.[1][2] Therefore, you must treat this compound not just as a corrosive (Skin Corr.[1][2] 1B), but as a suspected mutagen/carcinogen , even if the specific GHS classification for this CAS number is primarily focused on acute toxicity and corrosivity.[1][2]

Core Hazard Matrix:

Hazard ClassGHS CategoryRisk StatementMechanism of Action
Skin Corrosion Cat 1BH314: Causes severe skin burnsDirect chemical destruction of tissue via alkylation and acid hydrolysis.[1][2]
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowedSystemic toxicity upon ingestion.[1][2]
Eye Damage Cat 1H318: Causes serious eye damageIrreversible corneal damage due to high reactivity with mucosal proteins.[1][2]
Target Organ Cat 3 (Resp)H335: Respiratory irritationMucosal inflammation upon inhalation of dust/aerosol.[1][2]
Strategic PPE Selection Matrix

The following selection logic moves beyond basic "compliance" to "defense in depth." We utilize a Double-Shell protocol for hand protection to mitigate the risk of permeation by organic halides.[1][2]

Hand Protection: The Double-Shell Protocol

Why? Chlorinated hydrocarbons can permeate standard nitrile gloves over time.[1][2] The "chloromethyl" group increases lipophilicity and reactivity.[1][2]

  • Layer 1 (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) .[1][2] These provide the highest chemical resistance to organic halides but offer poor dexterity.[1][2]

  • Layer 2 (Outer): 5-8 mil Nitrile (Disposable) .[1][2] This provides mechanical protection to the inner liner and restores grip/dexterity.[1][2]

Respiratory Protection

Why? As a solid, the primary risk is dust generation during weighing.[1][2] If in solution (e.g., DCM or DMF), the volatility of the solvent drives the risk, but the solute remains an inhalation hazard via aerosols.[1][2]

PPE ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Heating)
Gloves Double-Shell: Laminate inner + Nitrile outer.[1][2]Heavy Duty: Butyl Rubber or Viton® (0.7mm+) if solvent carrier is aggressive.[1][2]
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).[1][2] Backup: N95/P100 mask if hood is crowded.[1][2]Full-Face Respirator: P100 Cartridge + Organic Vapor (OV) filter (Yellow/Magenta combo).[1][2]
Eye/Face Chemical Splash Goggles (Indirect vented).[1][2] Safety glasses are insufficient.[1][2]Face Shield (8-inch) worn over goggles.[1][2]
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Synthetic blends can melt into skin if corrosive reaction generates heat.[1][2]Chemical Apron: Tychem® or PVC apron over lab coat.[1]
PPE Selection & Risk Logic Diagram

The following diagram illustrates the decision-making process for PPE based on the state of the material and the operation being performed.

PPE_Logic Start Risk Assessment: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Op_Standard Standard Handling (Weighing/Transfer) Solid->Op_Standard Weighing Op_HighRisk High Risk (Heating/Spill) Solid->Op_HighRisk Spill > 1g Liquid->Op_Standard Aliquot Liquid->Op_HighRisk Reflux/Spill PPE_Solid_Std PPE LEVEL 1: - Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat Op_Standard->PPE_Solid_Std Low Dust PPE_Sol_Std PPE LEVEL 2 (Double-Shell): - Fume Hood - Inner: Laminate (Silver Shield) - Outer: Nitrile (5mil) - Splash Goggles Op_Standard->PPE_Sol_Std Dissolved PPE_High PPE LEVEL 3 (Max): - Full Face Respirator (OV/P100) - Butyl/Viton Gloves - Tychem Apron Op_HighRisk->PPE_High

Figure 1: Decision logic for selecting PPE based on physical state and operational risk intensity.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating . Each step includes a check to ensure the previous step was successful.

Phase 1: Preparation (The "Cold" Zone) [1][2]
  • Glove Check: Inflate nitrile gloves with air and submerge in water or hold near cheek to detect pinhole leaks.[1][2] Validation: No air escape.

  • Hood Verification: Verify fume hood flow monitor reads between 80–120 fpm. Validation: Kimwipe taped to sash is pulled inward steadily.

  • Donning Sequence:

    • Lab coat (buttoned to neck).[1][2]

    • Laminate gloves (if handling solutions).[1][2]

    • Nitrile gloves (tucked over lab coat cuffs).[1][2]

    • Goggles.[1][2]

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Place the analytical balance inside the fume hood.[1][2]

    • Use a disposable anti-static weighing boat.[1][2]

    • Technique: Do not use a spatula that can retain static powder.[1][2] Use a pouring technique or a disposable plastic spatula that is discarded as solid waste immediately.[1][2]

  • Solubilization:

    • Add solvent slowly.[1][2] The chloromethyl group can react exothermically with nucleophilic solvents (like amines or alcohols) or moisture.[1][2]

    • Validation: Touch the bottom of the vial (with gloved hand) to check for unexpected heat generation.[1][2]

Phase 3: Decontamination & Doffing [1][2][3]
  • Wipe Down: Wipe all exterior containers with a DCM-dampened tissue before removing them from the hood.[1][2] Dispose of the tissue as hazardous waste.[1][2]

  • Doffing Sequence (Critical):

    • Remove outer gloves (turn inside out) -> Dispose.[1][2]

    • Remove goggles (handle by strap only).[1][2]

    • Remove lab coat.[1][2]

    • Remove inner gloves (if used) -> Dispose.[1][2]

    • Wash Hands: Wash with soap and cool water for 60 seconds.[1][2] Warm water opens pores and increases absorption risk.[1][2]

Emergency Response & Disposal
Accidental Exposure [1][2][4]
  • Skin Contact:

    • IMMEDIATE: Flush with copious amounts of water for 15 minutes.[1][2][5]

    • DO NOT use neutralization agents (vinegar/baking soda) on the skin; this can cause secondary thermal burns.[1][2]

    • DO NOT use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.[1][2]

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station.[1][2] Hold eyelids open forcibly.

Spill Management
  • Solid Spill: Do not sweep (creates dust).[1][2] Cover with a wet paper towel (water or mineral oil) to dampen, then scoop into a waste container.[1][2]

  • Disposal:

    • Label as: "Hazardous Waste: Toxic, Corrosive, Halogenated Organic." [1][2]

    • Do not mix with strong bases (risk of polymerization or hydrolysis).[1][2]

References
  • ChemicalBook . (2025).[1][2][3][5][6] this compound - Safety Data Sheet. Retrieved from [1][2][3]

  • Thermo Fisher Scientific . (2025).[1][2][3][5][6] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [1]

  • Sigma-Aldrich . (2024).[1][2] Safety Data Sheet: 2-(Chloromethyl)quinoline. Retrieved from [1][2]

  • PubChem . (2025).[1][2][7] Quinoline Hazard Summary & GHS Classification. National Library of Medicine.[1][2] Retrieved from [1][2]

  • TCI Chemicals . (2025). This compound Product Specifications. Retrieved from [1][2]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.